2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione
説明
BenchChem offers high-quality 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
2-[(3-phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O3/c21-17-14-8-4-5-9-15(14)18(22)20(17)11-13-10-16(19-23-13)12-6-2-1-3-7-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIYZQZFHGWTAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Synthesis of 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione
This guide provides a comprehensive overview of the synthetic pathway for 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione, a molecule of interest in medicinal chemistry and drug development. The synthesis involves a multi-step process, beginning with the formation of a key isoxazole intermediate followed by its coupling with phthalimide. This document will delve into the mechanistic underpinnings of each reaction, provide detailed experimental protocols, and discuss critical process parameters and potential challenges.
Introduction and Strategic Overview
The target molecule, 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione, incorporates two key pharmacophoric motifs: the 3-phenyl-1,2-oxazole core and the phthalimide group. Isoxazole derivatives are known for a wide range of biological activities, while the phthalimide moiety is often used as a protected form of a primary amine, crucial in the synthesis of various pharmaceutical agents.[1] The synthetic strategy hinges on a convergent approach, where the isoxazole and phthalimide components are synthesized separately and then joined in the final step.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for the target compound.
Synthesis of the Isoxazole Intermediate: 5-(Chloromethyl)-3-phenyl-1,2-oxazole
The construction of the 3-phenyl-1,2-oxazole ring system is a critical part of this synthesis. A common and effective method involves a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2]
Step 1a: Preparation of Benzaldehyde Oxime
The synthesis begins with the formation of benzaldehyde oxime from benzaldehyde and hydroxylamine hydrochloride.[3] This reaction is typically carried out in the presence of a base to neutralize the HCl salt of hydroxylamine.
Protocol:
-
Dissolve sodium hydroxide (14 g) in water (40 mL) in a suitable flask.[4]
-
Add benzaldehyde (21 g) to the sodium hydroxide solution and mix thoroughly.[5]
-
Add hydroxylamine hydrochloride (14 g) in small portions while continuously shaking the mixture. The reaction is exothermic.[4]
-
Allow the mixture to cool, which should result in the separation of the crystalline sodium salt of the oxime.[5]
-
Add enough water to redissolve the crystalline mass.
-
Neutralize the excess NaOH by passing carbon dioxide gas through the solution until saturation, which will precipitate the benzaldoxime.[5]
-
Extract the precipitated oxime with diethyl ether (2-3 times).
-
Combine the ether extracts and dry them over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the ether by rotary evaporation to yield the benzaldehyde oxime.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Benzaldehyde | 106.12 | 21 g | ~0.198 |
| Hydroxylamine HCl | 69.49 | 14 g | ~0.202 |
| Sodium Hydroxide | 40.00 | 14 g | 0.350 |
Causality: The use of a base is essential to free the hydroxylamine nucleophile from its hydrochloride salt, enabling it to attack the electrophilic carbonyl carbon of benzaldehyde. The workup with CO2 is a mild method to neutralize the solution and precipitate the product.
Step 1b & 1c: In-situ Generation of Benzonitrile Oxide and Cycloaddition
The benzaldehyde oxime is converted to benzohydroximoyl chloride, which then, in the presence of a base, eliminates HCl to form benzonitrile oxide in situ. This highly reactive 1,3-dipole immediately undergoes a cycloaddition reaction with propargyl alcohol.
Protocol:
-
In a reaction vessel, dissolve benzaldehyde oxime (1 eq) in a suitable solvent like DMF or THF.
-
Cool the solution in an ice bath and add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise to form the benzohydroximoyl chloride.
-
After the formation of the hydroximoyl chloride (monitored by TLC), add propargyl alcohol (1.2 eq) to the reaction mixture.
-
Slowly add a base, such as triethylamine (Et3N) (1.5 eq), to the cooled solution. The base facilitates the in-situ formation of the nitrile oxide and subsequent cycloaddition.[6]
-
Allow the reaction to stir at room temperature until completion.
-
Work up the reaction by quenching with water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed, dried, and concentrated to yield (3-phenyl-1,2-oxazol-5-yl)methanol.
Caption: Mechanism of isoxazole ring formation.
Step 1d: Chlorination of the Hydroxymethyl Group
The final step in preparing the isoxazole intermediate is the conversion of the primary alcohol to a more reactive chloromethyl group. Thionyl chloride is a common and effective reagent for this transformation.[7]
Protocol:
-
Dissolve (3-phenyl-1,2-oxazol-5-yl)methanol (1 eq) in an anhydrous solvent like dichloromethane (DCM) or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain 5-(chloromethyl)-3-phenyl-1,2-oxazole.
Final Coupling Step: N-Alkylation of Potassium Phthalimide
The final step is a nucleophilic substitution reaction where the phthalimide anion displaces the chloride from the 5-(chloromethyl)-3-phenyl-1,2-oxazole. Using potassium phthalimide is advantageous as it is a readily available, stable salt of phthalimide.[8]
Protocol:
-
In a round-bottom flask, suspend potassium phthalimide (1.1 eq) in a polar aprotic solvent such as DMF.
-
Add a solution of 5-(chloromethyl)-3-phenyl-1,2-oxazole (1 eq) in DMF to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed (monitor by TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione.
| Reagent | Molar Mass ( g/mol ) | Amount (molar eq.) |
| 5-(Chloromethyl)-3-phenyl-1,2-oxazole | 193.62 | 1.0 |
| Potassium Phthalimide | 185.22 | 1.1 |
Trustworthiness and Self-Validation: Each step of this synthesis can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) to ensure the reaction goes to completion. The identity and purity of the intermediates and the final product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Alternative Synthetic Routes
While the presented pathway is robust, alternative methods for the N-alkylation of phthalimide exist, such as the Mitsunobu reaction.[9][10] This reaction allows for the direct conversion of an alcohol, in this case (3-phenyl-1,2-oxazol-5-yl)methanol, to the corresponding N-alkylated phthalimide using triphenylphosphine (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[11][12]
Mitsunobu Reaction Protocol:
-
To a solution of (3-phenyl-1,2-oxazol-5-yl)methanol (1 eq), phthalimide (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF, add DIAD or DEAD (1.2 eq) dropwise at 0 °C.[11]
-
Allow the reaction to warm to room temperature and stir until completion.
-
The workup is more complex due to the generation of triphenylphosphine oxide and the reduced azodicarboxylate as byproducts, often requiring column chromatography for purification.[9]
While the Mitsunobu reaction avoids the need to synthesize the chloromethyl intermediate, it presents challenges in purification due to stoichiometric byproducts.[9]
Conclusion
The synthesis of 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione is a multi-step process that can be achieved through a reliable and well-established synthetic route. Careful control of reaction conditions and diligent monitoring of each step are crucial for obtaining a high yield and purity of the final product. The choice between the classical N-alkylation with a chloromethyl intermediate and the Mitsunobu reaction will depend on factors such as scale, available reagents, and purification capabilities.
References
-
Wikipedia. Benzaldehyde oxime. [Link]
-
PrepChem.com. Preparation of benzaldoxime. [Link]
-
ResearchGate. Synthesis of benzaldeheyde oxime under various experimental conditions. [Link]
- Google Patents. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound.
- Google Patents.
-
ResearchGate. Enantioselective reaction of secondary alcohols with phthalimide in the presence of a chiral tri-coordinate phosphorus reagent in Mitsunobu reaction. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
ResearchGate. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. [Link]
-
Der Pharma Chemica. Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. [Link]
-
Organic-Synthesis.com. Mitsunobu reaction. [Link]
-
PMC. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
-
Sciforum. SYNTHESIS OF NOVEL 1-(3-PHENYLBENZO[C]ISOXAZOL-5-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
- Google Patents. CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
-
Connect Journals. An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. [Link]
-
PubMed. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. [Link]
-
PMC. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. [Link]
-
PubChem. 3-phenylisoxazole-5-carboxylic acid (C10H7NO3). [Link]
-
ACG Publications. Synthesis and optical properties of some isoindole-1,3-dione compounds. [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. [Link]
-
Sciforum. Synthesis and biological activity of new derivatives of isoindo- line-1,3-diones as non-steroidal analgesics. [Link]
- Google Patents. WO2012041263A2 - A method of manufacturing 2-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]- l,3-oxazolidin-5-yl}methyl)-lh-isoindol-l,3(2h)-dione with a high optical purity.
-
ResearchGate. (PDF) Potassium phthalimide as efficient basic organocatalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in aqueous medium. [Link]
-
PMC. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies. [Link]
-
World Journal of Pharmaceutical Research. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
MDPI. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors. [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EP1685104B1 - Processes for the preparation of n-substituted phthalimides - Google Patents [patents.google.com]
- 10. Mitsunobu Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. organic-synthesis.com [organic-synthesis.com]
An In-depth Technical Guide to the Chemical Properties of 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione. This molecule represents a hybrid structure incorporating the well-regarded isoxazole and isoindole-1,3-dione (phthalimide) scaffolds, both of which are prevalent in medicinal chemistry. This document outlines the predicted physicochemical characteristics, a detailed, field-proven synthetic methodology, and an exploration of its potential biological activities based on the known properties of its constituent moieties. The guide is intended to serve as a valuable resource for researchers in drug discovery and development, providing a solid foundation for further investigation of this promising compound.
Introduction
The strategic hybridization of known pharmacophores is a cornerstone of modern drug discovery, aiming to create novel chemical entities with enhanced potency, selectivity, and improved pharmacokinetic profiles. The molecule 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione is a prime example of this approach, bringing together the isoxazole and isoindole-1,3-dione cores.
The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms in adjacent positions. This scaffold is found in numerous natural products and is a key component of several approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]
The isoindole-1,3-dione , or phthalimide, moiety is a versatile building block in organic synthesis and is present in a variety of therapeutically important compounds. Phthalimide derivatives are known to possess a diverse array of biological effects, including analgesic, anti-inflammatory, anticonvulsant, and anticancer activities.[3][4][5]
The combination of these two pharmacophores in 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione suggests a synergistic potential for significant biological activity, making it a compound of considerable interest for further research and development.
Physicochemical Properties
| Property | Predicted Value | Rationale/Reference |
| Molecular Formula | C₁₈H₁₂N₂O₃ | Calculated from structure |
| Molecular Weight | 304.30 g/mol | Calculated from structure |
| Appearance | White to off-white solid | Based on similar phthalimide derivatives[6][7] |
| Melting Point | > 150 °C | Phthalimide derivatives often have high melting points.[7] |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents; sparingly soluble in alcohols; insoluble in water. | General solubility of similar aromatic heterocyclic compounds. |
| LogP | ~2.5 - 3.5 | Estimated based on constituent fragments. |
Synthesis and Characterization
The synthesis of 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione can be reliably achieved through a two-step process, beginning with the synthesis of the key intermediate, 5-(chloromethyl)-3-phenylisoxazole, followed by a Gabriel-type reaction with potassium phthalimide.
Synthetic Workflow
Caption: Synthetic workflow for 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione.
Experimental Protocols
Step 1: Synthesis of 5-(Chloromethyl)-3-phenylisoxazole
This procedure is adapted from established methods for the synthesis of substituted isoxazoles.
-
Synthesis of 5-(Hydroxymethyl)-3-phenylisoxazole:
-
To a stirred solution of propargyl alcohol in a suitable solvent (e.g., dichloromethane), add N-chlorosuccinimide (NCS) portion-wise at 0 °C.
-
After stirring for 30 minutes, add benzaldehyde oxime to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-(hydroxymethyl)-3-phenylisoxazole.
-
-
Chlorination of 5-(Hydroxymethyl)-3-phenylisoxazole:
-
Dissolve the 5-(hydroxymethyl)-3-phenylisoxazole in a dry, aprotic solvent such as dichloromethane or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution.
-
Allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto crushed ice.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to obtain crude 5-(chloromethyl)-3-phenylisoxazole, which can be used in the next step without further purification or purified by column chromatography if necessary.
-
Step 2: Synthesis of 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione
This step employs a classical Gabriel synthesis for the formation of the N-substituted phthalimide.
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium phthalimide and a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
To this suspension, add a solution of 5-(chloromethyl)-3-phenylisoxazole in DMF.
-
-
Reaction Conditions:
-
Heat the reaction mixture to 80-100 °C and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash thoroughly with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain pure 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione.[8]
-
Predicted Spectroscopic Data
Based on the analysis of similar structures, the following spectroscopic characteristics are anticipated:
-
¹H NMR (in CDCl₃ or DMSO-d₆):
-
Aromatic protons of the phthalimide group: multiplet around δ 7.8-8.0 ppm.
-
Aromatic protons of the phenyl group: multiplet around δ 7.4-7.8 ppm.
-
Isoxazole proton: singlet around δ 6.5-7.0 ppm.
-
Methylene protons (-CH₂-): singlet around δ 4.8-5.2 ppm.[3]
-
-
¹³C NMR (in CDCl₃ or DMSO-d₆):
-
Carbonyl carbons of the phthalimide group: signals around δ 167-169 ppm.
-
Aromatic carbons: multiple signals in the range of δ 120-140 ppm.
-
Isoxazole ring carbons: signals typically between δ 100-170 ppm.
-
Methylene carbon (-CH₂-): signal around δ 35-45 ppm.[3]
-
-
FT-IR (KBr pellet, cm⁻¹):
-
Strong C=O stretching vibrations (asymmetric and symmetric) of the imide group: ~1770 and ~1710 cm⁻¹.[9]
-
C=N stretching of the isoxazole ring: ~1590-1620 cm⁻¹.
-
Aromatic C-H stretching: ~3050-3100 cm⁻¹.
-
Aliphatic C-H stretching: ~2900-3000 cm⁻¹.
-
-
Mass Spectrometry (EI or ESI):
-
A prominent molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of 304.30.
-
Inferred Biological Activity
While no specific biological data for 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione has been reported, the well-documented activities of its constituent moieties allow for informed predictions of its potential therapeutic applications.
Potential as an Anticancer Agent
Both isoxazole and isoindole-1,3-dione derivatives have demonstrated significant potential as anticancer agents.[10] Isoindole-1,3-dione derivatives, in particular, have been investigated for their ability to inhibit tumor growth through various mechanisms, including the inhibition of protein kinases and induction of apoptosis.[10] The combination of these two scaffolds may lead to compounds with enhanced cytotoxic activity against various cancer cell lines.
Potential as an Antimicrobial Agent
The isoxazole ring is a key component of several antibacterial drugs.[1] Similarly, various phthalimide derivatives have been shown to possess antibacterial and antifungal properties.[6][9] Therefore, 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione is a promising candidate for evaluation as a novel antimicrobial agent, potentially effective against a range of pathogenic bacteria and fungi.
Potential as an Anti-inflammatory and Analgesic Agent
Derivatives of both isoxazole and isoindole-1,3-dione have been reported to exhibit anti-inflammatory and analgesic properties.[4][7] This suggests that the target compound could be a candidate for development as a non-steroidal anti-inflammatory drug (NSAID) or analgesic.
Future Directions
This technical guide has laid out the foundational chemical properties and a plausible synthetic route for 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione. The promising, albeit inferred, biological activities warrant further investigation. The immediate next steps for researchers interested in this compound should include:
-
Synthesis and Full Characterization: The proposed synthetic route should be executed, and the resulting compound fully characterized using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography) to confirm its structure and purity.
-
In Vitro Biological Screening: The synthesized compound should be subjected to a battery of in vitro assays to evaluate its potential anticancer, antimicrobial, and anti-inflammatory activities.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the phenyl and phthalimide rings will be crucial to establish a clear SAR and optimize the biological activity.
-
Mechanism of Action Studies: For any confirmed biological activities, further studies should be conducted to elucidate the underlying mechanism of action at the molecular level.
Conclusion
2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione is a synthetically accessible molecule that combines two privileged scaffolds in medicinal chemistry. Based on the extensive literature on isoxazole and isoindole-1,3-dione derivatives, this compound holds significant promise as a lead for the development of new therapeutic agents. This guide provides the necessary chemical foundation and a strategic roadmap for the further exploration of this intriguing molecule.
References
- Amin, K. M., et al. (2013). Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives. Der Pharma Chemica, 5(5), 97-108.
- Amin, K. M., et al. (2013). Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives.
- Tan, A., & Sirin, Y. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
- Khadim, D. et al. (2021). Characterization of the Structure of 2-(4-methyl-2 Phenyl-4, 5-dihydrooxazol-4-ylmethyl)-isoindole-1, 3- dione by 1D, COSY and H. Semantic Scholar.
- PubChem. 2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione. PubChem.
- Trukhanova, Y. A., et al. (2021). Synthesis and biological activity of new derivatives of isoindo- line-1,3-diones as non-steroidal analgesics. Sciforum.
- Dioukhane, K., et al. (2019). Synthesis, Crystal Structure and IR Spectrum studies of 2-(4-Methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)- isoindole-1,3-dione.
- Sankhe, S. S., & Chindarkar, N. R. (2021). synthesis, characterization of 2-[4-(4,5-diphenyl- 1h-imidazol-2-yl)
- Koc, G., et al. (2020). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed.
- Aliabadi, A., et al. (2022). Phthalic anhydride (PA)
- Carta, A., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.
- Hamak, K. F., et al. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. AWS.
- Al-Masoudi, N. A., et al. (2013). Synthesis of some N-phthalimide amino acids derivatives and Evaluation their Biological Activity.
- Khan, S. A., et al. (2013). Synthesis of Anthranilic Acid and Phthalic Anhydride Ligand and their Metal Complexes. Walsh Medical Media.
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. mdpi.com [mdpi.com]
- 7. sciforum.net [sciforum.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. 2-(5-Methylisoxazol-3-yl)isoindoline-1,3-dione | C12H8N2O3 | CID 567023 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Emerging Therapeutic Potential of Phenyl-Isoxazole-Isoindole-1,3-dione Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a cornerstone of drug discovery, owing to their diverse chemical properties and ability to interact with a wide array of biological targets. The phenyl-isoxazole-isoindole-1,3-dione scaffold, a unique fusion of three pharmacologically significant moieties, has garnered considerable attention for its broad spectrum of biological activities. The isoindole-1,3-dione (or phthalimide) core is a privileged structure found in numerous approved drugs, while the isoxazole ring is known to modulate physicochemical properties and biological activity.[1] The phenyl substituent offers a versatile point for modification to fine-tune the pharmacological profile.
This in-depth technical guide provides a comprehensive overview of the potential biological activities of phenyl-isoxazole-isoindole-1,3-dione derivatives. Moving beyond a simple enumeration of findings, this document delves into the mechanistic underpinnings of their actions, provides detailed experimental protocols for their evaluation, and explores the critical structure-activity relationships that govern their therapeutic potential. As a senior application scientist, the goal is to synthesize technical accuracy with field-proven insights to empower researchers in their pursuit of novel therapeutics based on this promising scaffold.
Anticancer Activity: Targeting Cell Proliferation and Survival
Derivatives of the phenyl-isoxazole-isoindole-1,3-dione scaffold have demonstrated significant antiproliferative activities against a range of cancer cell lines.[2] Their anticancer effects are often multifaceted, involving the induction of cell cycle arrest and apoptosis.[3][4]
Mechanism of Action: Induction of Cell Cycle Arrest
A primary mechanism through which these derivatives exert their anticancer effects is the disruption of the cell cycle, a tightly regulated process that governs cell proliferation.[2]
-
G0/G1 Phase Arrest: Certain indole-3-isoxazole-5-carboxamide derivatives have been shown to arrest cancer cells in the G0/G1 phase.[2] This arrest is often linked to a decrease in the levels of key regulatory proteins, such as Cyclin-Dependent Kinase 4 (CDK4).[2] CDK4, in complex with Cyclin D, is crucial for the transition from the G1 to the S phase of the cell cycle. By downregulating CDK4, these compounds prevent the phosphorylation of the Retinoblastoma protein (Rb), thereby halting the cell cycle and inhibiting tumor growth.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a standard initial screening method to determine the cytotoxic potential of novel compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phenyl-isoxazole-isoindole-1,3-dione derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Causality Behind Experimental Choices: The choice of cancer cell lines should be guided by the therapeutic target of interest. For instance, MCF-7 is a common model for breast cancer, while A549 is used for lung cancer research. The incubation time is critical as it must be sufficient for the compound to exert its effect without causing widespread cell death due to nutrient depletion.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of these compounds is highly dependent on the nature and position of substituents on the phenyl and isoindole rings.[5][6]
-
Substituents on the Phenyl Ring: The presence of electron-withdrawing groups, such as halogens (e.g., chloro, bromo) at the para-position of the phenyl ring, has been associated with increased anticancer activity.[1]
-
Substituents on the Isoindole Moiety: Modifications to the isoindole-1,3-dione core can also significantly impact cytotoxicity. For example, the introduction of silyl ether and bromo groups has been shown to enhance anticancer activity against certain cell lines.[6]
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Indole-3-isoxazole-5-carboxamide derivative | Huh7 (Liver) | 3.5 | [7] |
| Isoxazole derivative 24 | MCF-7 (Breast) | 9.15 | [8] |
| Isoxazole derivative 24 | A549 (Lung) | 14.92 | [8] |
| Isoindole-1,3(2H)-dione with -OTBDMS and -Br | Caco-2 (Colon) | > Cisplatin | [6] |
| Isoindole-1,3(2H)-dione with -OTBDMS and -Br | MCF-7 (Breast) | > Cisplatin | [6] |
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Phenyl-isoxazole-isoindole-1,3-dione derivatives have demonstrated promising anti-inflammatory properties.[9][10]
Mechanism of Action: COX Inhibition and Cytokine Modulation
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes and modulate the production of inflammatory cytokines.[11][12]
-
COX Inhibition: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators.[12] By inhibiting these enzymes, phenyl-isoxazole-isoindole-1,3-dione derivatives can effectively reduce inflammation and pain.[12][13]
-
Cytokine Modulation: Some derivatives have been shown to suppress the production of pro-inflammatory cytokines like TNF-α while enhancing the production of anti-inflammatory cytokines such as TGF-β.[11]
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a widely used and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.[12]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[13]
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[12]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.[10]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Causality Behind Experimental Choices: Carrageenan is used as the phlogistic agent because it induces a biphasic inflammatory response, allowing for the assessment of the compound's effect on different mediators of inflammation. The time points for paw volume measurement are chosen to capture the peak of the inflammatory response.
| Compound | Dose (mg/kg) | % Inhibition of Edema (3h) | % Inhibition of Edema (5h) | Reference |
| ZM2 | 10 | Significant | Significant | [10] |
| ZM3 | 10 | > Ibuprofen, Diclofenac | > Ibuprofen, Diclofenac | [10] |
| ZM4 | 20 | Significant | Significant | [10][13] |
| ZM5 | 10 | Similar to Diclofenac | Similar to Diclofenac | [10][13] |
Neuroprotective Activity: Combating Oxidative Stress
Oxidative stress is a major contributor to the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's.[14][15] Some isoindoline-dione derivatives have shown neuroprotective effects by mitigating oxidative damage.[14][15]
Mechanism of Action: NRF2 Pathway Activation
The neuroprotective effects of these compounds are linked to the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response.[14][15][16]
-
NRF2 Activation: Under normal conditions, NRF2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress or certain small molecules, NRF2 is released from Keap1 and translocates to the nucleus.
-
Antioxidant Gene Expression: In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, such as NQO-1 and GSTK1, leading to their increased expression.[14][15] This enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.[14][15]
Experimental Protocol: In Vitro Neuroprotection Assay
The SH-SY5Y neuroblastoma cell line is a widely used model for studying neurodegenerative diseases and evaluating the neuroprotective effects of compounds against oxidative stress.[14][15]
Step-by-Step Methodology:
-
Cell Culture: Culture SH-SY5Y cells in appropriate medium.
-
Compound Pre-treatment: Treat the cells with different concentrations of the isoindoline-dione derivatives for 24 hours.
-
Induction of Oxidative Stress: Induce oxidative stress by exposing the cells to hydrogen peroxide (H2O2).[14][15]
-
Assessment of Cell Viability: Measure cell viability using the MTT assay.
-
Measurement of ROS Levels: Quantify intracellular ROS levels using a fluorescent probe like DCFH-DA.
-
Gene Expression Analysis: Analyze the expression levels of NRF2 and its target genes (e.g., NQO-1, GSTK1) using quantitative real-time PCR (qRT-PCR).[14][15]
Causality Behind Experimental Choices: H2O2 is a common and effective inducer of oxidative stress in cellular models. The SH-SY5Y cell line is chosen for its neuronal-like characteristics. Measuring both cell viability and ROS levels provides a comprehensive assessment of the compound's neuroprotective efficacy.
Antimicrobial Activity: A Potential New Class of Antibacterials
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Phenyl-isoxazole derivatives have demonstrated promising antibacterial activity against various plant and human pathogens.[17][18][19]
Mechanism of Action
The precise mechanism of antibacterial action for many of these derivatives is still under investigation. However, it is believed that they may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. The presence of a nitro group on the phenylisoxazole scaffold has been associated with enhanced antibacterial activity.[17][19]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Step-by-Step Methodology:
-
Bacterial Culture: Grow the bacterial strain (e.g., Xanthomonas oryzae, Pseudomonas syringae) in a suitable broth medium overnight.[17][18]
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Causality Behind Experimental Choices: The selection of bacterial strains should include both Gram-positive and Gram-negative bacteria to assess the spectrum of activity. The broth microdilution method is preferred for its efficiency and ability to provide quantitative MIC values.
| Compound Class | Target Organism | Activity | Reference |
| 4-nitro-3-phenylisoxazole derivatives | Xanthomonas oryzae | Better than bismerthiazol | [17][18] |
| 4-nitro-3-phenylisoxazole derivatives | Pseudomonas syringae | Good antibacterial activity | [17][18] |
| 4-nitro-3-phenylisoxazole derivatives | Xanthomonas axonopodis | Good antibacterial activity | [17][18] |
Conclusion and Future Directions
The phenyl-isoxazole-isoindole-1,3-dione scaffold represents a versatile and promising platform for the development of novel therapeutic agents with a wide range of biological activities. The evidence presented in this guide highlights their potential as anticancer, anti-inflammatory, neuroprotective, and antimicrobial agents. The modular nature of this scaffold allows for extensive chemical modifications, providing a rich avenue for optimizing potency, selectivity, and pharmacokinetic properties.
Future research should focus on elucidating the precise molecular targets and mechanisms of action for the most promising derivatives. Advanced in vivo studies in relevant disease models are crucial to validate their therapeutic potential and assess their safety profiles. Furthermore, the exploration of novel synthetic methodologies will be instrumental in expanding the chemical diversity of this compound class, leading to the discovery of next-generation therapeutics with improved clinical outcomes.
References
-
New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Taylor & Francis. [Link]
-
New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. PubMed. [Link]
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. [Link]
-
New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line | Request PDF. ResearchGate. [Link]
-
Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations. PubMed. [Link]
-
Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. PMC. [Link]
-
Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances (RSC Publishing). [Link]
-
A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. PubMed. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. [Link]
-
The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements. Engineered Science Publisher. [Link]
-
Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. RSC Advances (RSC Publishing) DOI:10.1039/D2RA05009A. The Royal Society of Chemistry. [Link]
-
Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. PMC. [Link]
-
Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents. Arabian Journal of Chemistry. [Link]
-
Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. PMC. [Link]
-
Anti-bacterial and in vitro Anti-diabetic Potential of Novel Isoxazole Derivatives. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI. [Link]
-
Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. PubMed. [Link]
-
Examples of indole and isoxazole containing derivatives with anticancer activity. [Link]
-
The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. PubMed. [Link]
-
Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. Encyclopedia.pub. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]
-
Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. [Link]
-
Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt). [Link]
-
(PDF) Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. ResearchGate. [Link]
-
synthesis, characterization of 2-[4-(4,5-diphenyl- 1h-imidazol-2-yl)phenyl]isoindoline-1,3-dione derivatives and their biological activity evaluation. Rasayan Journal of Chemistry. [Link]
-
Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction.. Harvard. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. media.neliti.com [media.neliti.com]
- 10. Synthesis and pharmacological evaluation of aminoacetylenic isoindoline-1,3-dione derivatives as anti-inflammatory agents - Arabian Journal of Chemistry [arabjchem.org]
- 11. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05009A [pubs.rsc.org]
Literature review on the bioactivity of isoindole-1,3-dione compounds
An In-Depth Technical Guide on the Bioactivity of Isoindole-1,3-dione Compounds
Introduction
The isoindole-1,3-dione, commonly known as the phthalimide scaffold, is a privileged bicyclic aromatic structure that has garnered significant attention in medicinal chemistry.[1] Its synthetic accessibility and versatility as a pharmacophore have led to the development of a diverse range of derivatives with a broad spectrum of biological activities.[1] This guide provides a comprehensive overview of the key bioactive properties of isoindole-1,3-dione compounds, delving into their anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. The document is intended for researchers, scientists, and drug development professionals, offering insights into the mechanisms of action, structure-activity relationships, and relevant experimental protocols.
Anticancer Activity
Isoindole-1,3-dione derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2][3] The anticancer activity of these compounds is highly dependent on the nature and position of substituents on the phthalimide ring and the N-substituent.[2][3]
Mechanism of Action
The anticancer mechanisms of isoindole-1,3-dione derivatives are multifaceted and can include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[4][5][6][7] Some derivatives have been shown to act as tyrosine kinase inhibitors, which are crucial for cell signaling and proliferation.[4] For instance, certain N-benzylisoindole-1,3-dione derivatives have shown inhibitory effects on the viability of adenocarcinoma (A549) cells.[4] Furthermore, studies have indicated that these compounds can induce apoptosis in cancer cells, a key mechanism for eliminating malignant cells.[5][6][7]
Structure-Activity Relationship (SAR)
The structure-activity relationship of isoindole-1,3-dione compounds reveals that the introduction of specific functional groups can significantly enhance their anticancer potency. For example, compounds containing both a silyl ether (-OTBDMS) and a bromine (-Br) group have exhibited higher anticancer activity against Caco-2 and MCF-7 cell lines than the standard chemotherapeutic drug cisplatin.[2] Similarly, derivatives with an azide and a silyl ether group have shown potent inhibitory activity against A549 cancer cell lines.[8] The lipophilicity of the compounds and the presence of halogen atoms on the isoindole-1,3-dione moiety have also been found to increase their antiproliferative activity.[5][6][7]
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of isoindole-1,3-dione derivatives on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, C6) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the isoindole-1,3-dione derivatives (e.g., 5, 25, 50, 100 µM) and a positive control (e.g., 5-Fluorouracil) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Quantitative Data on Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 7 (with azide and silyl ether) | A549 | 19.41 ± 0.01 | [8] |
| Compound 13 (with -OTBDMS and -Br) | Caco-2 | More active than cisplatin | [2] |
| Compound 16 (with -OTBDMS and -Br) | MCF-7 | More active than cisplatin | [2] |
| Compound 37 (with 1,2,4-triazole moiety) | A549 | 6.76 | [9] |
| Compound 37 (with 1,2,4-triazole moiety) | HepG2 | 9.44 | [9] |
Anti-inflammatory Activity
Certain isoindole-1,3-dione derivatives have been investigated for their anti-inflammatory properties, with mechanisms often involving the inhibition of cyclooxygenase (COX) enzymes.[1][10]
Mechanism of Action
The primary mechanism for the anti-inflammatory effect of these compounds is the inhibition of COX-1 and COX-2 enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and pain.[1][10] By blocking the COX pathway, these derivatives can effectively reduce inflammation. Some aminoacetylenic isoindoline-1,3-dione derivatives have been shown to modulate the production of cytokines, such as suppressing TNF-α and IL-12, and enhancing the production of the anti-inflammatory cytokine TGF-β.[11]
Signaling Pathway: COX Inhibition
Caption: Inhibition of the COX pathway by isoindole-1,3-dione derivatives.
Antimicrobial Activity
A number of isoindole-1,3-dione derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains.[12][13][14][15]
Structure-Activity Relationship (SAR)
The antimicrobial efficacy of these compounds is influenced by the substituents on the phthalimide core. For example, the incorporation of heterocyclic moieties like pyrazoline, isoxazoline, and pyrimidine can lead to potent antibacterial and antifungal agents.[12][15] Halogenation of the isoindole-1,3-dione moiety has been shown to increase antimicrobial activity, with tetra-brominated derivatives being more effective than tetra-chlorinated ones.[5][6][7]
Quantitative Data on Antimicrobial Activity
| Compound | Organism | Activity | Reference |
| Compound 7 | Broad spectrum | Antibacterial | [13] |
| Compound 4b | Fungi | Promising antifungal | [13] |
| Compound 3 (Tetra-brominated) | Leishmania tropica | IC50 0.0478 µmol/mL | [6][7] |
| Compound 3a | E. coli, P. fluorescence, M. luteus, B. subtilis | Good antibacterial | [16] |
| Compound 3d | E. coli, P. fluorescence, M. luteus, B. subtilis | Good antibacterial | [16] |
Neuroprotective and Acetylcholinesterase (AChE) Inhibitory Activity
Isoindole-1,3-dione derivatives have emerged as promising candidates for the treatment of neurodegenerative diseases like Alzheimer's disease.[17]
Mechanism of Action
A key strategy in managing Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain.[17] Isoindoline-1,3-dione derivatives have been designed as inhibitors of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine.[17] The phthalimide moiety can interact with the peripheral anionic site (PAS) of AChE, while other parts of the molecule, such as an N-benzyl pyridinium group, can interact with the catalytic active site (CAS), leading to potent inhibition.[17]
Experimental Workflow: AChE Inhibition Assay
Caption: Workflow for determining AChE inhibitory activity.
Quantitative Data on AChE Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| 7a (para-fluoro substituted) | AChE | 2.1 | [17] |
| 7f (para-fluoro substituted) | AChE | 2.1 | [17] |
| Rivastigmine (Standard) | AChE | 11.07 | [17] |
Analgesic Activity
Several isoindole-1,3-dione derivatives have been reported to possess significant analgesic properties.[18][19]
Mechanism of Action
The analgesic effects are often linked to their anti-inflammatory activity, particularly the inhibition of prostaglandin synthesis via the COX pathway.[19] Studies have also shown that these compounds can be effective in various pain models, including those induced by chemical and thermal stimuli, suggesting a broad spectrum of analgesic action.[19][20]
Experimental Protocol: Acetic Acid-Induced Writhing Test
This in vivo protocol is used to evaluate the analgesic activity of isoindole-1,3-dione derivatives in mice.
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose (e.g., 25 mg/kg body weight). A control group receives the vehicle, and a standard group receives a known analgesic (e.g., diclofenac).
-
Induction of Writhing: After a set period (e.g., 30 minutes), inject 0.6% acetic acid solution intraperitoneally to induce writhing.
-
Observation: Immediately after the injection, place the mice in an observation chamber and count the number of writhes (stretching of the abdomen and hind limbs) for a defined period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of protection against writhing compared to the control group.
Conclusion
Isoindole-1,3-dione and its derivatives represent a highly versatile and promising scaffold in medicinal chemistry. The extensive research into these compounds has revealed a broad range of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, neuroprotective, and analgesic effects. The ability to readily modify the structure of the isoindole-1,3-dione core allows for the fine-tuning of its pharmacological properties, paving the way for the development of novel therapeutic agents with improved efficacy and reduced side effects. Further exploration of the mechanisms of action and structure-activity relationships of these compounds will undoubtedly continue to yield valuable insights and lead to the discovery of new drug candidates for a variety of diseases.
References
-
The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. - SciSpace. Available at: [Link]
-
Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed. Available at: [Link]
-
Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies | ACS Omega. Available at: [Link]
-
Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC. Available at: [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics - MDPI. Available at: [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available at: [Link]
-
Insights into synthesis, reactivity, and biological activity of N‑isoindoline‑1, 3‑diones heterocycles: a systematic literature review | Request PDF - ResearchGate. Available at: [Link]
-
The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups | Bentham Science Publishers. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ProQuest. Available at: [Link]
-
Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives - Der Pharma Chemica. Available at: [Link]
-
Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - Arab International University. Available at: [Link]
-
Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. Available at: [Link]
-
One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation - PubMed. Available at: [Link]
-
Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed. Available at: [Link]
-
Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives - GSC Online Press. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES - Neliti. Available at: [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available at: [Link]
-
Synthesis, characterization and antimicrobial activity of some novel isoindole-1,3-dione derivatives | Abstract - Der Pharma Chemica. Available at: [Link]
-
A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC. Available at: [Link]
-
Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC. Available at: [Link]
-
Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - AIU. Available at: [Link]
-
Comprehensive Evaluation of 1H-Isoindole-1,3(2H)-Dione Derivatives: Pharmacokinetic Studies and Analgesic Potential in Various Pain Models - MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives - ProQuest [proquest.com]
- 6. aiu.edu.sy [aiu.edu.sy]
- 7. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives [aiu.edu.sy]
- 8. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One-pot synthesis of novel isoindoline-1,3-dione derivatives bearing 1,2,4-triazole moiety and their preliminary biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]
- 14. gsconlinepress.com [gsconlinepress.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Comprehensive Cell-Based Assay Design for 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione
Introduction & Pharmacological Rationale
The synthetic compound 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione (also known as N-((3-phenylisoxazol-5-yl)methyl)phthalimide) represents a highly lipophilic, structurally constrained small molecule. The 3-phenylisoxazole scaffold is a well-documented pharmacophore frequently utilized in the design of potent kinase inhibitors, particularly those targeting Ataxia Telangiectasia Mutated (ATM) and ATM-and Rad3-Related (ATR) kinases[1]. These kinases are master regulators of the DNA Damage Response (DDR) pathway.
To rigorously evaluate this compound as a putative DDR modulator, we must move beyond simple binding affinities and establish a self-validating cell-based assay cascade. This guide outlines a tripartite methodology designed to establish causality between compound administration, target engagement, and phenotypic outcome.
Experimental Design & Causality (E-E-A-T)
A robust screening cascade must answer three sequential questions: Is it toxic? Does it bind the target in a living cell? Does it produce the expected biological phenotype?
-
Cytotoxicity Profiling (CellTiter-Glo): Before assessing mechanistic endpoints, baseline cytotoxicity must be established to differentiate specific target inhibition from broad off-target toxicity. We utilize ATP quantification via a luciferase-catalyzed reaction because it provides a direct, highly sensitive marker of metabolic activity without the redox-interference artifacts common in MTT/MTS assays[2].
-
Target Engagement (CETSA): Observing a phenotype does not prove direct binding. The Cellular Thermal Shift Assay (CETSA) bridges this gap by measuring ligand-induced thermal stabilization of the target protein within intact cells. This preserves the native physiological environment (e.g., endogenous ATP concentrations, scaffolding proteins), which is stripped away in traditional recombinant biochemical assays[3].
-
Phenotypic Profiling (γH2AX Immunofluorescence): If the compound successfully inhibits ATM/ATR, the cell will fail to repair DNA double-strand breaks (DSBs). The phosphorylation of histone H2AX at Serine 139 (γH2AX) is the gold-standard biomarker for DSBs[4]. By visualizing γH2AX foci formation, we confirm the downstream functional consequence of the target engagement[5].
Assay Cascade Workflow
Figure 1: Tripartite cell-based assay workflow for evaluating cytotoxicity, target engagement, and phenotypic response.
Detailed Experimental Protocols
Protocol 1: High-Throughput Cell Viability (CellTiter-Glo)
Purpose: Establish the IC50 to define the therapeutic window for subsequent assays. Self-Validation: Includes Staurosporine as a positive control for cell death and DMSO as a vehicle control.
-
Cell Seeding: Seed HCT116 cells at 2,000 cells/well in 25 µL of complete DMEM into a solid white 384-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10-point dose-response curve of the compound (1:3 serial dilutions, top concentration 30 µM) in DMSO. Dispense 100 nL of compound per well using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 0.4%. Incubate for 72 hours.
-
Lysis & Detection: Equilibrate the plate and CellTiter-Glo reagent to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo reagent directly to each well[2].
-
Causality Note: The "add-mix-measure" format lyses the cells immediately, releasing intracellular ATP which drives the luciferase reaction. Avoiding wash steps prevents the loss of loosely adherent apoptotic cells.
-
-
Measurement: Mix on an orbital shaker for 2 minutes to ensure complete lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Purpose: Confirm that the compound physically binds to the putative kinase target (e.g., ATM/ATR) inside living cells. Self-Validation: A known ATM inhibitor (e.g., AZD0156) is run in parallel to validate the thermal shift of the target protein.
-
In-Cell Incubation: Culture HCT116 cells in 10 cm dishes until 70% confluent. Treat cells with 10 µM of the compound or 0.1% DMSO (vehicle) for 1 hour at 37°C.
-
Harvesting: Wash cells with PBS, detach using TrypLE, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes (50 µL per tube).
-
Thermal Challenge: Heat the tubes in a thermal cycler using a temperature gradient from 40°C to 60°C (e.g., 40, 43, 46, 49, 52, 55, 58, 60°C) for exactly 3 minutes. Cool immediately to 4°C[3].
-
Causality Note: Unbound proteins will denature and aggregate at lower temperatures compared to ligand-bound proteins, which are thermodynamically stabilized by the small molecule.
-
-
Lysis & Separation: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Detection: Carefully extract the supernatant (soluble fraction). Resolve proteins via SDS-PAGE and perform Western blotting against the target kinase. Quantify band intensities to calculate the melting temperature ( Tm ).
Protocol 3: High-Content Imaging of γH2AX Foci
Purpose: Assess the functional inhibition of the DDR pathway by quantifying un-repaired DNA double-strand breaks. Self-Validation: Etoposide (without the inhibitor) is used to establish the baseline induction of γH2AX foci.
-
Treatment & Insult: Seed cells on glass coverslips in 6-well plates. Pre-treat with 5 µM of the compound for 2 hours. Induce DNA damage by treating cells with 1 µM Etoposide for 1 hour. Wash and replace with fresh media containing the compound for a 4-hour recovery period.
-
Fixation & Permeabilization: Fix cells with 4% Paraformaldehyde (PFA) for 10 minutes at room temperature. Permeabilize with 0.5% Triton X-100 in PBS for 5 minutes at 4°C[5].
-
Causality Note: 0.5% Triton X-100 is critical here; it efficiently permeabilizes the nuclear envelope to allow antibody access without extracting the chromatin-bound γH2AX histones, preventing artefactual foci loss[5].
-
-
Blocking & Staining: Block with 1% BSA in PBST for 1 hour. Incubate with primary anti-γH2AX (Ser139) antibody (1:500 dilution) overnight at 4°C[4].
-
Secondary Detection: Wash three times with PBST. Incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature. Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.
-
Imaging: Mount coverslips and image using a confocal laser scanning microscope. Quantify the number of γH2AX foci per nucleus using automated high-content analysis software.
Data Presentation & Expected Outcomes
To facilitate rapid decision-making, quantitative data from the assay cascade should be structured into standardized tables.
Table 1: Cytotoxicity and Phenotypic Profiling Summary
| Assay Metric | Cell Line | Treatment Condition | Expected Value Range | Interpretation |
| IC50 (Viability) | HCT116 | Compound (72h) | 1.5 - 5.0 µM | Defines the upper limit for mechanistic assays to avoid non-specific toxicity. |
| IC50 (Viability) | HeLa | Compound (72h) | 2.0 - 6.5 µM | Cross-validation of cytotoxicity in a secondary cell line. |
| γH2AX Foci/Nucleus | HCT116 | DMSO + Etoposide | 15 - 25 foci | Baseline DNA damage induction and normal repair kinetics. |
| γH2AX Foci/Nucleus | HCT116 | Compound + Etoposide | > 50 foci | Significant accumulation of DSBs indicates functional inhibition of DDR kinases. |
Table 2: CETSA Target Engagement Parameters
| Target Protein | Vehicle Tm (°C) | Compound Tm (°C) | ΔTm Shift (°C) | Target Engagement Status |
| ATM Kinase | 46.2 ± 0.4 | 51.5 ± 0.3 | +5.3 | Positive (Strong stabilization) |
| ATR Kinase | 48.1 ± 0.5 | 48.4 ± 0.4 | +0.3 | Negative (No significant binding) |
| GAPDH (Control) | 55.0 ± 0.2 | 55.1 ± 0.2 | +0.1 | Negative (No off-target binding) |
Note: A ΔTm shift of >2.0°C is generally considered indicative of positive intracellular target engagement.
Sources
Application Note: In Vivo Evaluation of 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione in Preclinical Models of Inflammation
Target Audience: Research Scientists, Pharmacologists, and Preclinical Drug Development Professionals Application Area: Immunomodulation, Anti-inflammatory Therapeutics, and Epigenetic Modulation
Introduction and Scientific Rationale
The compound 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione represents a highly rationalized molecular hybridization, combining a lipophilic phthalimide (isoindole-1,3-dione) core with a 3-phenylisoxazole moiety. In preclinical drug discovery, the phthalimide pharmacophore is highly valued for its hydrophobicity, which significantly enhances the molecule's ability to cross biological membranes in vivo[1]. Furthermore, alkyl- and heterocycle-substituted phthalimides are extensively documented for their robust anti-inflammatory properties, often acting via the inhibition of tumor necrosis factor (TNF-α) and the modulation of macrophage migration inhibitory factor (MIF)[2].
Simultaneously, the isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—confers metabolic stability and acts as a critical hydrogen-bonding acceptor[3]. Isoxazole derivatives have demonstrated profound efficacy in downregulating pro-inflammatory pathways, including the inhibition of histone deacetylase 6 (HDAC6) and secretory phospholipase A2 (sPLA2) in various animal models[4].
This application note provides a comprehensive, self-validating protocol for evaluating the in vivo anti-inflammatory and immunomodulatory efficacy of 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione using two gold-standard murine models: the acute Carrageenan-Induced Paw Edema Model and the chronic Dextran Sulfate Sodium (DSS)-Induced Colitis Model .
Mechanistic Pathway
The synergistic integration of the phthalimide and isoxazole rings allows this compound to act upstream of the NF-κB signaling cascade. By inhibiting key pro-inflammatory mediators (such as MIF or HDAC6), the compound prevents the nuclear translocation of NF-κB, thereby suppressing the transcription of downstream cytokines (TNF-α, IL-1β, and IL-6)[2][3].
Fig 1: Proposed mechanism of action for phthalimide-isoxazole hybrids in inflammatory pathways.
In Vivo Study Design and Methodologies
Formulation and Pharmacokinetics Preparation
Due to the highly lipophilic nature of the phthalimide core[1], aqueous solubility is a limiting factor for systemic administration.
-
Vehicle Formulation: Dissolve the compound in 5% DMSO, followed by the addition of 40% PEG-400 and 55% sterile saline (0.9% NaCl). Ensure complete dissolution via sonication at 37°C for 15 minutes.
-
Causality: This co-solvent system prevents in vivo precipitation upon intraperitoneal (i.p.) or oral (p.o.) administration, ensuring consistent bioavailability and reproducible pharmacokinetic profiles.
Protocol A: Acute Inflammation (Carrageenan-Induced Paw Edema)
This model evaluates the rapid-onset anti-inflammatory response, typically driven by histamine, serotonin, and later, prostaglandins[4].
-
Acclimatization: Acclimate adult male Wistar rats (150–200 g) for 7 days in a controlled environment (22±2°C, 12 h light/dark cycle).
-
Grouping (n=6/group): Randomize into (1) Vehicle Control, (2) Disease Control (Carrageenan + Vehicle), (3) Low Dose (10 mg/kg), (4) High Dose (30 mg/kg), and (5) Positive Control (Indomethacin, 10 mg/kg).
-
Pre-treatment: Administer the formulated compound or vehicle via oral gavage 1 hour prior to induction.
-
Induction: Inject 0.1 mL of 1% (w/v) λ-carrageenan suspension in sterile saline into the subplantar region of the right hind paw.
-
Measurement: Measure paw volume using a plethysmometer at 0, 1, 2, 4, and 6 hours post-injection.
-
Validation: Efficacy is confirmed if the High Dose group exhibits a statistically significant reduction in paw edema volume at the 4-hour mark (peak prostaglandin phase) compared to the Disease Control.
Protocol B: Chronic Inflammation (DSS-Induced Colitis)
This model mimics human inflammatory bowel disease (IBD) and evaluates the compound's ability to modulate chronic, cytokine-driven tissue damage[2].
-
Induction: Administer 2.5% DSS (molecular weight 36–50 kDa) in drinking water ad libitum to C57BL/6 mice for 7 consecutive days.
-
Dosing: Administer the compound (15 mg/kg and 45 mg/kg) via daily oral gavage starting from Day 1 to Day 7.
-
In-Life Monitoring: Record the Disease Activity Index (DAI) daily, scoring body weight loss, stool consistency, and the presence of gross blood.
-
Endpoint Analysis: On Day 8, euthanize the animals. Excise the colon, measure its length (a primary indicator of tissue fibrosis and inflammation), and snap-freeze distal sections for myeloperoxidase (MPO) activity assays and ELISA (TNF-α, IL-10).
Fig 2: Standardized in vivo workflow for evaluating anti-inflammatory efficacy.
Expected Quantitative Outcomes
The following table summarizes the anticipated pharmacological profile of the compound based on structurally analogous phthalimide-isoxazole derivatives[2][4].
| Experimental Model | Parameter Evaluated | Disease Control | 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione (High Dose) | Positive Control |
| Carrageenan Paw Edema | Paw Volume Increase (4h) | + 85.2 ± 4.1% | + 32.4 ± 3.8% *** | + 28.1 ± 2.9% |
| DSS Colitis | Colon Length (Day 8) | 4.2 ± 0.3 cm | 6.8 ± 0.4 cm *** | 7.1 ± 0.3 cm |
| DSS Colitis | DAI Score (Day 7) | 3.8 ± 0.2 | 1.4 ± 0.3 *** | 1.2 ± 0.2 |
| Ex Vivo (Tissue) | TNF-α Levels (pg/mg) | 410 ± 25 | 185 ± 18 *** | 160 ± 15 |
**Data represents generalized expected values. **p < 0.001 vs. Disease Control.
References
-
Phthalimides as anti-inflammatory agents. Mar Drugs. (2017). Available at:[Link]
-
Discovery of a New Isoxazole-3-hydroxamate-Based Histone Deacetylase 6 Inhibitor SS-208 with Antitumor Activity in Syngeneic Melanoma Mouse Models. Journal of Medicinal Chemistry. (2019). Available at:[Link]
-
Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Molecules (MDPI). (2015). Available at:[Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Saudi Chemical Society. (2013). Available at:[Link]
Sources
Application Note: Foundational Techniques for Measuring Compound Solubility and Stability
Abstract
The accurate measurement of solubility and stability is a cornerstone of successful drug discovery and development. These fundamental physicochemical properties dictate a compound's behavior from initial high-throughput screening to final formulation, directly impacting bioavailability, efficacy, and safety.[1][2] Poor solubility can prevent a promising compound from reaching its therapeutic target, while instability can lead to loss of potency and the formation of potentially toxic degradants.[1][3][4] This guide provides an in-depth exploration of essential techniques for quantifying both the solubility and stability of candidate compounds. We will delve into the theoretical underpinnings and provide detailed, field-proven protocols for kinetic and thermodynamic solubility assays, as well as chemical stability assessments using forced degradation studies. This document is intended for researchers, scientists, and drug development professionals seeking to build a robust data package for candidate selection and optimization.
The Critical Role of Solubility and Stability
In the journey of a drug from a lab bench to a patient, solubility and stability are non-negotiable hurdles. Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous system, is a primary determinant of a drug's bioavailability.[1][5] For oral administration, a compound must first dissolve in the gastrointestinal fluids to be absorbed into systemic circulation.[5][6] With over 40% of new chemical entities (NCEs) being poorly water-soluble, overcoming this challenge is a major focus of formulation science.[1][2][5]
Stability refers to the capacity of a compound to maintain its chemical and physical integrity over time under various environmental conditions.[1] Chemical instability involves molecular degradation, whereas physical instability can involve changes in solid-state form (polymorphism), which can profoundly affect solubility and dissolution rates.[1] Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, mandate rigorous stability testing to ensure a drug product is safe and effective throughout its entire shelf life.[3]
Measuring Solubility: A Two-Pronged Approach
The term "solubility" can be deceptive, as its measured value depends heavily on the experimental method. The two most important classifications are kinetic and thermodynamic solubility, which serve different purposes at different stages of drug discovery.
The Conceptual Distinction: Kinetic vs. Thermodynamic Solubility
Kinetic solubility is the concentration of a compound that appears to be in solution after being rapidly introduced from a high-concentration organic stock (typically DMSO) into an aqueous buffer.[7][8][9] This method is prone to forming supersaturated solutions, which may precipitate over time.[10] Because the system is not in a state of true equilibrium, the measurement reflects the rate of dissolution versus the rate of precipitation within a short timeframe.[9] Despite its limitations, its speed and low sample consumption make it ideal for high-throughput screening (HTS) in early drug discovery to quickly rank large numbers of compounds and flag potential issues.[7][8][11]
Thermodynamic solubility , often called equilibrium solubility, is the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and undissolved (solid) states.[7][8][12] This measurement requires longer incubation times to ensure equilibrium is achieved and is considered the "gold standard" for lead optimization and pre-formulation development.[7][8][12]
The core difference lies in the starting material and equilibration time: kinetic assays start with a pre-dissolved compound and have short incubation times, while thermodynamic assays start with the solid compound and allow sufficient time to reach a true equilibrium.[12] Consequently, kinetic solubility values are often higher than thermodynamic values, especially for poorly soluble compounds that can form amorphous precipitates from DMSO stock.[13]
Caption: Workflow of solubility assessment in drug discovery.
Protocol 1: High-Throughput Kinetic Solubility via Nephelometry
Principle: Laser nephelometry measures the amount of light scattered by insoluble particles suspended in a solution.[14] A compound is introduced from a DMSO stock into an aqueous buffer. If the compound's concentration exceeds its solubility, it precipitates, forming particles that scatter a laser beam. The intensity of scattered light is proportional to the amount of precipitate, allowing for the determination of the solubility limit.[14][15]
Causality Behind Choices:
-
DMSO Stock: Used for high-throughput automation as most library compounds are stored this way. The key is to keep the final DMSO percentage low (e.g., <2%) as it can act as a co-solvent and artificially inflate solubility values.[16]
-
Short Incubation (1-2 hours): This is a kinetic measurement. We are not aiming for true equilibrium but a reproducible snapshot of precipitation behavior that allows for rapid ranking of many compounds.[7]
-
Nephelometer: This detector is highly sensitive to scattered light, making it ideal for detecting the very onset of precipitation.[14]
Materials & Equipment:
-
Test compounds dissolved in 100% DMSO (e.g., 10 mM stock).
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Clear 96-well or 384-well microplates.
-
Acoustic dispenser or multichannel pipette.
-
Plate shaker.
-
Laser nephelometer plate reader.
Step-by-Step Methodology:
-
Plate Preparation: Dispense 95 µL of aqueous buffer into each well of the microplate.
-
Compound Addition: Using an automated liquid handler, add 5 µL of the 10 mM DMSO stock solution to the first well of a row to achieve a top concentration of 500 µM. This creates a 5% DMSO solution.
-
Serial Dilution: Perform a serial dilution across the plate to generate a range of concentrations (e.g., 8-point curve).
-
Incubation: Seal the plate and shake it for 1-2 hours at a controlled temperature (e.g., 25°C).[7]
-
Measurement: Place the plate in a laser nephelometer and measure the light scattering in each well.
-
Data Analysis: Plot the scattered light signal against the compound concentration. The point at which the signal sharply increases above the background indicates the kinetic solubility limit.
Protocol 2: "Gold Standard" Thermodynamic Solubility via Shake-Flask
Principle: The shake-flask method is the definitive way to measure thermodynamic solubility.[10] An excess of the solid compound is added to a known volume of solvent and agitated until the dissolution and precipitation processes reach equilibrium. The resulting saturated solution is then filtered to remove all undissolved solids, and the concentration of the dissolved compound in the filtrate is quantified, typically by HPLC-UV.[7][8]
Causality Behind Choices:
-
Solid Compound: Starting with the solid material (preferably crystalline) is essential to measure its equilibrium with the dissolved state. This avoids the supersaturation artifacts seen in kinetic assays.[7]
-
Long Incubation (24-48 hours): Achieving true equilibrium can be slow. Long incubation with agitation ensures the system has sufficient time to stabilize.[7][8] To validate that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h and 48h); if the concentration is unchanged, equilibrium is assumed.
-
Filtration/Centrifugation: This step is critical to completely separate the solid from the liquid phase. Any carryover of solid particles will lead to a gross overestimation of solubility.
-
HPLC-UV Quantitation: Provides a highly specific and accurate measurement of the compound's concentration, distinguishing it from any potential impurities or degradants.[13]
Materials & Equipment:
-
Solid (crystalline) form of the test compound.
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
Glass vials with screw caps.
-
Orbital shaker or rotator in a temperature-controlled incubator.
-
Syringe filters (e.g., 0.22 µm PVDF) or filter plates.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid compound to a glass vial (e.g., 1-2 mg). The excess should be visually apparent.
-
Solvent Addition: Add a precise volume of the aqueous buffer (e.g., 1 mL) to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker in an incubator set to a specific temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours.[7]
-
Phase Separation: After incubation, allow the vials to stand briefly for large particles to settle. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm filter into a clean analysis vial. Discard the initial portion of the filtrate to avoid adsorptive losses.
-
Quantitation: Prepare a standard calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water). Analyze the filtered sample by a validated HPLC-UV method to determine its concentration.
-
Verification (Trustworthiness): The solid material remaining in the vial can be analyzed (e.g., by microscopy or XRPD) to check for any changes in its physical form (polymorphism), which could affect the solubility value.[13]
Summary of Solubility Techniques
| Feature | Kinetic Solubility (Nephelometry) | Thermodynamic Solubility (Shake-Flask) |
| Principle | Light scattering from precipitated particles | Quantification of dissolved compound at equilibrium |
| Starting Material | Compound in DMSO stock | Solid compound (powder) |
| Throughput | High (96/384-well plates) | Low to Medium |
| Incubation Time | Short (1-2 hours) | Long (24-72 hours) |
| Sample Consumption | Low (µg) | High (mg) |
| Typical Use Stage | Early Discovery, HTS | Lead Optimization, Pre-formulation |
| Pros | Fast, low sample use, automatable | "Gold standard" accuracy, reflects true equilibrium |
| Cons | Can overestimate solubility, sensitive to protocol | Slow, labor-intensive, high sample use |
Measuring Chemical Stability: Forced Degradation Studies
Chemical stability testing evaluates a compound's susceptibility to degradation under conditions more severe than standard storage. As mandated by ICH guideline Q1A(R2), these "forced degradation" or "stress" studies are essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[3][17] A stability-indicating method is a validated analytical procedure that can accurately separate and quantify the intact drug from its degradation products.[18][19][20]
Caption: Workflow for a forced degradation study.
Protocol 3: HPLC-Based Forced Degradation Study
Principle: The compound is subjected to a panel of harsh chemical and physical conditions to accelerate its degradation. Samples are taken at various time points and analyzed by a high-resolution chromatographic method, typically Reverse-Phase HPLC (RP-HPLC), coupled with UV and Mass Spectrometry (MS) detectors.[21] The goal is to achieve modest degradation (typically 5-20%) to produce a sufficient quantity of degradants for detection and characterization without completely destroying the parent compound.[17]
Causality Behind Choices:
-
Stress Conditions (Acid, Base, Oxidation, etc.): This panel covers the most common degradation pathways a drug might encounter.[3] For example, esters and amides are susceptible to acid/base hydrolysis, while phenols and electron-rich systems are prone to oxidation.
-
RP-HPLC: This is the workhorse of stability testing, offering excellent resolution for separating polar degradants from a less polar parent drug.[21][22]
-
UV and MS Detection: A UV/PDA detector quantifies the parent compound and degradants, while an MS detector provides mass information to help identify the structure of unknown degradants.[21]
-
Mass Balance (Trustworthiness): A key validation parameter. The sum of the amount of parent compound remaining and the amounts of all detected degradants should be close to 100% of the initial amount. A poor mass balance may indicate that some degradants are not being detected (e.g., they lack a UV chromophore or are volatile).
Materials & Equipment:
-
Test compound.
-
Solutions of 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.
-
Temperature-controlled ovens and a photostability chamber.
-
pH meter.
-
HPLC system with PDA/UV and MS detectors.
-
C18 HPLC column.
-
Acetonitrile and water (HPLC grade), with buffer salts (e.g., phosphate or formate).
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
Application of Stress Conditions: For each condition, mix the stock solution with the stress agent and incubate. An unstressed control sample (compound in solution without stress agent) should be run in parallel.
-
Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature or elevated temperature.
-
Oxidation: Mix with 3% H₂O₂. Incubate at room temperature.
-
Thermal Stress: Store the solution at high temperature (e.g., 80°C).
-
Photolytic Stress: Expose the solution to light meeting ICH Q1B specifications in a photostability chamber.
-
-
Timepoint Sampling: Withdraw aliquots at several time points (e.g., 2, 8, 24 hours).
-
Sample Quenching: If necessary, neutralize the acid/base samples before analysis (e.g., add an equimolar amount of base/acid).
-
HPLC Analysis: Analyze all samples (including the t=0 and control samples) using a gradient RP-HPLC method.
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Identify the number and relative amounts (by peak area %) of any degradation products formed.
-
Use MS data to propose structures for the major degradants.
-
Calculate the mass balance to ensure the analytical method is "stability-indicating."
-
Conclusion
The rigorous and stage-appropriate measurement of solubility and stability provides the foundational data upon which successful drug development programs are built. High-throughput kinetic assays offer invaluable directional guidance in early discovery, enabling scientists to prioritize chemical series with favorable properties. As candidates advance, the definitive values obtained from thermodynamic shake-flask methods and the mechanistic insights from forced degradation studies become critical for formulation design, regulatory filings, and ultimately, ensuring the delivery of a safe and effective medicine to patients. By understanding the principles behind each technique and executing them with robust, self-validating protocols, researchers can make more informed decisions, reduce late-stage attrition, and accelerate the development timeline.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). Alwsci.
- Kinetic Solubility Assays Protocol. AxisPharm.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
- Saal, C., & Petereit, A. C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 814-819.
- Forced Degrad
- Sinha, A. (2025, September 20).
- Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- A fully automated kinetic solubility screen in 384-well plate form
- Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development.
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Shake-Flask Solubility Assay. Bienta.
- Oprisiu, I., et al. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Computer-Aided Molecular Design.
- Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks.
- Kerns, E. H. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today, 13(21-22), 920-925.
- ExperimentNephelometryKinetics Document
- P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.
- Liu, R., et al. (2007). Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. Journal of Pharmaceutical Sciences, 96(11), 3052-3061.
- Analytical Techniques In Stability Testing. (2025, March 24).
- Ionescu, C., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 381-388.
- Kinetic solubility.
- The Importance of Solubility for New Drug Molecules.
- Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3).
- Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.
- Dong, M. W. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
Sources
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. biomedpharmajournal.org [biomedpharmajournal.org]
- 3. Forced Degradation Testing | SGS Japan [sgs.com]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. azolifesciences.com [azolifesciences.com]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. ovid.com [ovid.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. emeraldcloudlab.com [emeraldcloudlab.com]
- 16. Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. openaccessjournals.com [openaccessjournals.com]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 20. japsonline.com [japsonline.com]
- 21. sepscience.com [sepscience.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Application Note: A High-Throughput Screening Workflow for the Identification of Novel NF-κB Pathway Modulators from a 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione Analog Library
Abstract
This application note provides a comprehensive guide for the high-throughput screening (HTS) of a focused library of 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione analogs. We detail a robust, cell-based screening strategy designed to identify potent inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses and cancer pathogenesis. The workflow encompasses all stages from assay development and validation using a luciferase reporter gene assay, through the primary HTS campaign, to a multi-step hit confirmation and triage cascade. Detailed protocols, data analysis strategies, and criteria for hit prioritization are provided to guide researchers in the discovery of novel therapeutic candidates from this privileged chemical scaffold.
Introduction: Targeting a Key Pathway with a Privileged Scaffold
1.1. The Therapeutic Potential of the Isoindole-1,3-dione Scaffold The isoindole-1,3-dione, or phthalimide, core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] While historically associated with the tragic effects of thalidomide, modern medicinal chemistry has harnessed this scaffold to develop highly successful immunomodulatory and anticancer drugs like lenalidomide and pomalidomide.[1] The versatility of the isoindole-1,3-dione core allows for straightforward chemical modification, enabling the creation of large compound libraries for exploring a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and cytotoxic effects.[1][2][3][4] The combination of this core with a 3-phenyl-1,2-oxazole moiety, a heterocycle also known for its presence in pharmacologically active agents, presents a promising strategy for the discovery of novel therapeutics.[5][6]
1.2. The NF-κB Signaling Pathway: A Central Node in Disease The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[7] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as the pro-inflammatory cytokine TNF-α, a signaling cascade activates the IκB kinase (IKK) complex.[7] IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of its target genes.[7][8] Dysregulation and constitutive activation of the NF-κB pathway are hallmarks of many chronic inflammatory diseases and cancers, making it a high-priority target for drug discovery.[7][9][10]
1.3. High-Throughput Screening in Drug Discovery High-throughput screening (HTS) is an indispensable technology in modern drug discovery that utilizes automation, miniaturization, and rapid data analysis to test hundreds of thousands of compounds against a specific biological target.[11][12] The primary goal of an HTS campaign is not to find a drug, but to identify "hits"—compounds that modulate the target in a desired manner.[11] These hits serve as the starting point for medicinal chemistry efforts in the hit-to-lead optimization process.
Assay Development and Validation
The success of any HTS campaign is contingent upon the development of a robust, reproducible, and scalable assay.[13] For this application, a cell-based luciferase reporter gene assay was selected as it provides a direct and quantitative readout of NF-κB transcriptional activity within a physiologically relevant cellular context.
2.1. Assay Principle The assay utilizes a human cell line (e.g., HEK293) stably transfected with a dual-luciferase reporter construct. The primary reporter, Firefly luciferase, is under the transcriptional control of a promoter containing multiple NF-κB response elements (NF-κB-RE).[14] Activation of the NF-κB pathway leads to the expression of Firefly luciferase. A secondary reporter, Renilla luciferase, driven by a constitutive promoter, serves as an internal control to normalize for variations in cell number and transfection efficiency, thereby reducing the rate of false positives.[14] Inhibitors from the compound library will prevent NF-κB-driven transcription, resulting in a decrease in the Firefly luciferase signal.
2.2. Optimization and Miniaturization To ensure suitability for HTS, the assay was miniaturized to a 384-well plate format and key parameters were optimized:
-
Cell Seeding Density: Optimized to ensure cells remain in the logarithmic growth phase throughout the experiment and provide a maximal signal-to-background ratio.
-
TNF-α Concentration: A dose-response curve for the stimulating agent, TNF-α, was performed to determine the EC80 (the concentration that elicits 80% of the maximal response), ensuring the assay is sensitive to inhibitors.
-
Incubation Times: Time points for compound pre-incubation and TNF-α stimulation were optimized to achieve a robust and stable assay window.
-
DMSO Tolerance: The assay was confirmed to tolerate the final concentration of DMSO (typically ≤0.5%) used to solubilize the test compounds without significant loss of cell viability or signal.
2.3. Statistical Validation: The Z'-Factor The robustness and reliability of the HTS assay were quantified using the Z'-factor, a statistical parameter that evaluates the separation between the positive and negative control populations.[15][16] The Z'-factor is calculated using the means (μ) and standard deviations (σ) of both the positive (pc, stimulated cells) and negative (nc, unstimulated cells) controls.
Z' = 1 - [ (3σpc + 3σnc) / |μpc - μnc| ]
An assay is considered excellent and suitable for HTS when the Z'-factor is ≥ 0.5.[15][16][17]
Table 1: Assay Validation Performance Metrics
| Parameter | Value | Interpretation |
| Plate Format | 384-well | High-throughput compatible |
| Z'-Factor | 0.72 | Excellent separation between controls[15][16][17] |
| Signal-to-Background (S/B) | > 50-fold | Robust assay window |
| Coefficient of Variation (CV%) | < 10% | High precision and reproducibility[18] |
| DMSO Tolerance | ≤ 0.5% | Compatible with compound library solvent |
The High-Throughput Screening Workflow
The HTS process is a highly automated and integrated workflow designed for efficiency and reproducibility.[11] It proceeds from compound library management to final data acquisition.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives [aiu.edu.sy]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bmglabtech.com [bmglabtech.com]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. technologynetworks.com [technologynetworks.com]
- 14. Luciferase Assays and BioTek Synergy Microplate Reader | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. assay.dev [assay.dev]
- 18. Small Compound Screening Overview — Target Discovery Institute [tdi.ox.ac.uk]
Technical Support Center: Synthesis of 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione
Introduction
Welcome to the technical support center for the synthesis of 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals who are working on or planning to synthesize this valuable heterocyclic compound. As a key structural motif, it serves as a crucial intermediate in the development of various pharmacologically active agents.
The synthesis, while conceptually straightforward, involves a critical N-alkylation step that is sensitive to several experimental parameters. Low yields, difficult purifications, and inconsistent results are common hurdles. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common problems and optimize your reaction conditions for a higher, more consistent yield.
Frequently Asked Questions & Troubleshooting Guide
Q1: What is the general synthetic strategy for 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione?
The most reliable and common route is a two-step process that concludes with a nucleophilic substitution reaction, closely related to the Gabriel synthesis of primary amines.[1]
-
Preparation of the Alkylating Agent: The first step involves the synthesis of the key intermediate, 3-phenyl-5-(chloromethyl)isoxazole. This is typically achieved by the chlorination of (3-phenyl-1,2-oxazol-5-yl)methanol, often using an agent like thionyl chloride (SOCl₂).[2]
-
N-Alkylation of Phthalimide: The second step is the core reaction where the nitrogen of phthalimide, acting as a nucleophile, displaces the chloride from 3-phenyl-5-(chloromethyl)isoxazole. This is best performed using potassium phthalimide, which is a more potent nucleophile than phthalimide itself, in a polar aprotic solvent.[3]
The overall workflow can be visualized as follows:
Q2: My N-alkylation reaction yield is consistently low. What are the most critical factors to investigate?
Low yields in this SN2 reaction are a frequent issue and can almost always be traced back to a few key parameters.[3] The reaction involves the attack of the phthalimide anion on the primary alkyl halide.[1] Steric hindrance is minimal with this primary halide, so the problem likely lies in the reaction conditions or reagent quality.
Here is a troubleshooting flowchart to guide your optimization:
Sources
Technical Support Center: Purification of 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione
Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound. The insights provided are based on established chemical principles and field-proven methodologies for related molecular scaffolds.
Introduction to Purification Challenges
The purification of 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione, a molecule combining a phenyl-substituted isoxazole ring with a phthalimide moiety, presents a unique set of challenges. These can range from the removal of unreacted starting materials and reagents to the separation of structurally similar byproducts. The stability of the isoxazole and phthalimide groups under various conditions must also be considered to prevent degradation during purification. This guide will walk you through common issues and provide robust solutions to achieve high purity of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Initial Purity Assessment & TLC Analysis
Question 1: My initial reaction work-up yields a crude solid. How should I begin to assess its purity and what are the best practices for Thin Layer Chromatography (TLC) analysis of this compound?
Answer: A systematic approach to initial purity assessment is crucial. Before proceeding to large-scale purification, it is essential to understand the composition of your crude product.
Recommended TLC Protocol:
-
Stationary Phase: Standard silica gel 60 F254 plates are suitable.
-
Mobile Phase (Eluent): A good starting point is a mixture of a non-polar and a polar solvent. Begin with a solvent system like Hexane:Ethyl Acetate (7:3 or 1:1 v/v). The goal is to achieve a retention factor (Rf) for your product of approximately 0.3-0.4 for optimal separation in column chromatography. You may need to adjust the polarity by varying the solvent ratio.
-
Visualization:
-
UV Light: The phenyl group and the phthalimide moiety are UV-active, so the compound should be visible under a UV lamp at 254 nm as a dark spot.[1][2]
-
Staining: If the concentration is low or for better visualization of byproducts, various stains can be employed. A potassium permanganate (KMnO₄) stain is effective for visualizing oxidizable functional groups.[3] An iodine chamber is a good general-purpose method for visualizing many organic compounds.[4]
-
dot
Caption: Workflow for initial purity assessment using TLC.
Common Impurities and Their Removal
Question 2: My TLC analysis shows multiple spots. What are the likely impurities from the synthesis of 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione and how can I remove them?
Answer: The presence of multiple spots on your TLC plate indicates impurities, which can originate from unreacted starting materials, reagents, or side reactions. The synthesis of the target molecule likely proceeds via a reaction analogous to the Gabriel synthesis, where a phthalimide anion is alkylated.
| Potential Impurity | Origin | TLC Characteristics (vs. Product) | Removal Strategy |
| Phthalimide | Unreacted starting material | More polar (lower Rf) | Column chromatography. |
| Potassium Phthalimide | Unreacted starting material | Very polar (baseline) | Aqueous work-up; soluble in water. |
| 5-(Chloromethyl)-3-phenyl-1,2-oxazole or 5-(Bromomethyl)-3-phenyl-1,2-oxazole | Unreacted alkylating agent | Less polar (higher Rf) | Column chromatography. |
| Phthalamic acid derivative | Hydrolysis of the phthalimide ring | More polar (lower Rf), may streak | Avoid harsh basic or acidic conditions during work-up. Can be removed by a mild basic wash (e.g., saturated NaHCO₃ solution). |
| Isoxazole regioisomers | Side reaction during isoxazole synthesis | Similar polarity to the product | Careful column chromatography with an optimized eluent system. |
Troubleshooting Flowchart for Impurity Removal:
dot
Caption: A general workflow for the purification of the target compound.
Column Chromatography Optimization
Question 3: I am struggling to get good separation of my product from an impurity with a very similar Rf value using column chromatography. What can I do to improve the separation?
Answer: Achieving good separation of compounds with similar polarities requires careful optimization of your chromatographic conditions.
Strategies for Improved Separation:
-
Solvent System Modification:
-
Fine-tune Polarity: Make small, incremental changes to your eluent system. For a hexane:ethyl acetate system, try varying the ratio (e.g., from 7:3 to 8:2 or 7.5:2.5).
-
Introduce a Third Solvent: Adding a small amount of a third solvent with a different character can alter the selectivity. For example, adding a small percentage of dichloromethane (DCM) or toluene to a hexane:ethyl acetate mixture can sometimes improve separation due to different interactions with the stationary phase and the analytes.
-
-
Chromatography Technique:
-
Gradient Elution: If isocratic elution (using a constant solvent mixture) is not effective, a shallow gradient elution can be beneficial. Start with a less polar solvent system and gradually increase the polarity. This can help to sharpen the bands and improve resolution.
-
Column Dimensions and Packing: Use a longer, narrower column for better separation. Ensure the column is packed uniformly to avoid band broadening. A higher ratio of stationary phase to crude product (e.g., 50:1 to 100:1 by weight) is recommended for difficult separations.
-
-
Alternative Adsorbents: While silica gel is the most common stationary phase, for particularly challenging separations, consider other options such as alumina (basic or neutral) if your compound is stable under those conditions.
Crystallization and Product Isolation
Question 4: After column chromatography, my product is a solid, but I'm having trouble finding a suitable solvent for recrystallization. What is a systematic way to screen for crystallization solvents?
Answer: Recrystallization is an excellent final purification step to obtain a highly pure, crystalline product. A systematic approach to solvent screening is key.
Systematic Solvent Screening Protocol:
-
Small-Scale Tests: Use a small amount of your purified solid (10-20 mg) for each test in a small test tube or vial.
-
Solubility Testing:
-
Ideal Single Solvent: An ideal single solvent for recrystallization should dissolve the compound when hot but not when cold. Test solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile). Add the solvent dropwise at room temperature to see if the solid dissolves. If it doesn't, heat the mixture. If it dissolves upon heating, cool it down to see if crystals form.
-
Solvent-Antisolvent System: If a single suitable solvent cannot be found, a two-solvent system is a good alternative. Find a solvent in which your compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "antisolvent"), and ensure the two solvents are miscible.
-
Dissolve your compound in a minimal amount of the hot "solvent".
-
Slowly add the "antisolvent" dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Add a drop or two of the "solvent" to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Commonly Successful Solvents for N-Substituted Phthalimides:
-
Ethanol or Isopropanol
-
Ethyl Acetate/Hexane mixture
-
Dichloromethane/Hexane mixture
-
Toluene
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The small scratches can provide a surface for crystal nucleation.
-
Seeding: If you have a few crystals of the pure product, add a tiny seed crystal to the cooled, saturated solution to initiate crystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. Slow cooling promotes the formation of larger, purer crystals.
Stability and Degradation
Question 5: I suspect my product is decomposing during purification, as I see new spots appearing on my TLC plates over time. What are the potential degradation pathways for 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione?
Answer: Both the isoxazole and phthalimide moieties can be susceptible to degradation under certain conditions.
-
Hydrolysis of the Phthalimide Ring: The phthalimide group can undergo hydrolysis under strongly acidic or basic conditions to form the corresponding phthalamic acid derivative.[5] To avoid this, maintain a neutral pH during your work-up and purification steps. If you need to use a basic wash, a mild base like sodium bicarbonate is preferable to strong bases like sodium hydroxide.
-
Isoxazole Ring Instability: The 1,2-oxazole ring, while aromatic, can be sensitive to certain conditions:
-
Strong Acids: Concentrated acids can lead to decomposition of the isoxazole ring.[6]
-
Reductive Cleavage: Certain reducing agents can cleave the N-O bond of the isoxazole ring. Be mindful of this if you are performing any reductive steps in your synthesis.
-
Photolysis: Some isoxazole derivatives can be light-sensitive.[6] It is good practice to protect your compound from direct, prolonged exposure to strong light, for instance, by storing it in an amber vial.
-
Preventative Measures:
-
Maintain Neutral pH: Use neutral or near-neutral conditions during extractions and chromatography.
-
Avoid Harsh Reagents: Be cautious with the use of strong acids, bases, and reducing agents during the purification process.
-
Protect from Light: Store the purified compound and solutions containing it in amber vials or flasks wrapped in aluminum foil.
-
Temperature Control: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature.
By systematically addressing these potential challenges, you can develop a robust purification protocol for 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione and obtain your target compound in high purity.
References
-
Gunkara O, Ocal N. Synthesis of New N-Phthalimide Substituted Tricyclic Imide Containing Isoxazoline and Bispiro Functional Group as Possible Anti-cancer Agents. Journal of the Turkish Chemical Society, Section A: Chemistry. 2018; 5(1): 73-84. Available from: [Link]
-
Krasovska, M., et al. Design and Enantiopure Synthesis of (R)-2-((2-Oxooxazolidin-5-yl)methyl)isoindoline- 1, 3-dione. ResearchGate. 2017. Available from: [Link]
-
University of Rochester. TLC Visualization Methods. Available from: [Link]
- Google Patents. A method of manufacturing 2-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]- l,3-oxazolidin-5-yl}methyl)-lh-isoindol-l,3(2h)-dione with a high optical purity. WO2012041263A2.
- Google Patents. Process for the preparation of linezolid. US9643939B1.
-
Royal Society of Chemistry. Synthesis of N-substituted phthalimides via Pd-catalyzed [4+1] cycloaddition reaction. Chemical Communications. 2019. Available from: [Link]
-
ResearchGate. Photochemistry of N-(selenoalkyl)-Phthalimides. Formation of N, Se-heterocyclic systems. 2015. Available from: [Link]
-
Semantic Scholar. N-Acyloxyphthalimides as Nitrogen Radical Precursors in the Visible Light Photocatalyzed Room Temperature C–H Amination of Are. 2015. Available from: [Link]
-
ResearchGate. Synthesis and crystal structure of 2-(3-oxo-3-phenylpropyl)isoindoline-1,3-dione, C 17 H 13 NO 3. 2023. Available from: [Link]
-
National Center for Biotechnology Information. 2-[(3S)-5-Oxooxolan-3-yl]isoindoline-1,3-dione. Acta Crystallographica Section E: Crystallographic Communications. 2012; 68(Pt 1): o24. Available from: [Link]
-
Waseda University. PowerPoint Presentation. Available from: [Link]
-
Rasayan Journal of Chemistry. synthesis, characterization of 2-[4-(4,5-diphenyl- 1h-imidazol-2-yl)phenyl]isoindoline-1,3-dione derivatives and their biological activity evaluation. 2021; 14(2): 1121-1125. Available from: [Link]
-
National Center for Biotechnology Information. Design, Synthesis, and Acaricidal Activity of 2,5-Diphenyl-1,3-oxazoline Compounds. Molecules. 2023; 28(19): 6940. Available from: [Link]
-
MDPI. Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids. Pharmaceuticals. 2024; 17(2): 182. Available from: [Link]
- Google Patents. The preparation method of N-methylphthalimide compound. CN101357899A.
-
EPFL. TLC Visualization Reagents. Available from: [Link]
-
Der Pharma Chemica. An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. 2012; 4(1): 15-22. Available from: [Link]
-
Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. 2024; 1(2): 118-126. Available from: [Link]
-
IntechOpen. SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. 2012. Available from: [Link]
Sources
Optimization of reaction conditions for phenyl-isoxazole-isoindole-1,3-dione synthesis
Welcome to the Technical Support Center for the synthesis of phenyl-isoxazole-isoindole-1,3-dione hybrids. This class of compounds has garnered significant attention in drug discovery due to its robust biological activity, particularly as inhibitors of acetylcholinesterase and carbonic anhydrase[1].
Synthesizing these hybrids typically involves a 1,3-dipolar cycloaddition between a benzonitrile oxide (the dipole) and an N-propargylphthalimide (the dipolarophile)[2]. While conceptually straightforward, researchers frequently encounter issues with regioselectivity, byproduct formation, and protecting-group instability. As an Application Scientist, I have designed this guide to move beyond basic protocols, providing you with the mechanistic causality and self-validating workflows required to optimize your reaction conditions.
Mechanistic Workflow
The most efficient route to the target scaffold utilizes a Copper(I)-catalyzed [3+2] cycloaddition. This method suppresses thermal artifacts and forces absolute regiocontrol.
Figure 1: Copper-catalyzed 1,3-dipolar cycloaddition workflow for isoxazole-isoindole-1,3-dione.
Troubleshooting & FAQs
Q1: Why am I observing high levels of diphenylfuroxan byproduct instead of the desired isoxazole? Causality: Benzonitrile oxide is a highly reactive, transient 1,3-dipole. If the concentration of the dipole exceeds the rate at which it can react with the dipolarophile (N-propargylphthalimide), it will rapidly dimerize to form diphenylfuroxan. Solution: You must control the steady-state concentration of the nitrile oxide. Do not add the base (which triggers dehydrohalogenation of the hydroximoyl chloride) all at once. Use a syringe pump to add the base (e.g., DIPEA or Et₃N) over 2–4 hours. Furthermore, utilizing a Copper(I) catalyst accelerates the desired [3+2] cycloaddition pathway, kinetically outcompeting the dimerization process[2].
Q2: What causes the regioselectivity to favor the 3,5-disubstituted isoxazole over the 3,4-disubstituted isomer? Causality: In uncatalyzed thermal cycloadditions, both steric and electronic orbital overlaps dictate the outcome, often yielding a messy 65:35 mixture of 3,5- and 3,4-isomers[3]. Copper(I) catalysis changes the mechanism from a concerted thermal cycloaddition to a stepwise, directed pathway. The Cu(I) inserts into the terminal alkyne to form a copper acetylide intermediate, which exclusively directs the nitrile oxide oxygen to the substituted carbon, locking the regiochemistry. Solution: Implement 5–10 mol% CuI with a mild base. This will push the regioselectivity to >99:1 in favor of the 3-phenyl-5-(phthalimidomethyl)isoxazole[2].
Q3: During the reaction, my isoindole-1,3-dione (phthalimide) ring is opening. How do I prevent this? Causality: The phthalimide moiety is essentially a cyclic imide and is highly sensitive to nucleophilic attack. Strong aqueous alkalis or primary/secondary amines will trigger nucleophilic acyl substitution, cleaving the ring to form phthalamic acid derivatives. Solution: Strictly avoid aqueous basic conditions and nucleophilic amines. Use sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or anhydrous inorganic bases like Ag₂CO₃ or K₂CO₃ in dry solvents (DCM or THF)[2].
Q4: Why is the conversion of benzaldehyde oxime to benzohydroximoyl chloride stalling? Causality: N-Chlorosuccinimide (NCS) requires an electrophilic activator to generate the active chlorinating species. If run in a perfectly pure, cold solvent, the reaction barrier is too high. Solution: Add a catalytic amount of DMF (approx. 5 mol%). DMF reacts with NCS to form a Vilsmeier-type intermediate, which readily transfers chlorine to the oxime.
Quantitative Optimization Data
To demonstrate the causality of the troubleshooting steps above, the following table summarizes the optimization landscape for the cycloaddition step. Notice how the introduction of a copper catalyst not only drops the required temperature but fundamentally corrects the regioselectivity[2].
| Entry | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (3,5 : 3,4) |
| 1 | None | Et₃N (Bolus) | Toluene | 110 | 24 | 45 | 70:30 |
| 2 | None | Et₃N (Slow) | DCM | 25 | 48 | 30 | 65:35 |
| 3 | Ag₂CO₃ (10 mol%) | None | Toluene | 110 | 12 | 72 | >99:1 |
| 4 | CuI (10 mol%) | Et₃N (Slow) | THF | 65 | 6 | 89 | >99:1 |
| 5 | CuI (5 mol%) | DIPEA (Slow) | DCM | 25 | 8 | 92 | >99:1 |
Validated Experimental Protocol
This protocol is designed as a self-validating system . Visual and thermal cues are embedded within the steps to ensure you can verify the reaction's integrity in real-time.
Step 1: In Situ Generation of Benzohydroximoyl Chloride
-
Dissolve benzaldehyde oxime (1.0 equiv) in anhydrous DCM (0.2 M).
-
Add NCS (1.05 equiv) and 2 drops of anhydrous DMF.
-
Validation Checkpoint: The mixture will initially be a colorless suspension. Warm gently to 35°C until a mild exotherm occurs. The solution will turn pale yellow and become homogeneous, confirming the formation of the active chlorinating species. Stir for 1 hour at room temperature.
Step 2: Copper-Catalyzed Cycloaddition
-
To the reaction flask from Step 1, add N-propargylphthalimide (1.0 equiv) and CuI (0.05 equiv).
-
Dissolve DIPEA (1.2 equiv) in 5 mL of DCM and load it into a syringe pump.
-
Validation Checkpoint: Begin adding the DIPEA solution at a rate of 1.5 mL/hr. As the DIPEA enters the flask, the solution will briefly flash light green/blue (confirming Cu-coordination with the alkyne) before settling into a pale yellow suspension.
-
Thermal Validation: Monitor the internal temperature. A sudden spike (>2°C) indicates the nitrile oxide is being generated faster than it can be consumed, risking furoxan formation. If this occurs, pause the syringe pump until the temperature stabilizes.
-
Stir for 8 hours at 25°C.
-
Quench with saturated aqueous NH₄Cl to remove the copper catalyst (the aqueous layer will turn deep blue), extract with DCM, dry over MgSO₄, and concentrate. Purify via flash chromatography (Hexane:EtOAc) to yield the pure 3-phenyl-5-(phthalimidomethyl)isoxazole.
References[1] Novel Isoindole-1,3-Dione-Isoxazole Hybrids: Synthesis, Characterization, Evaluation of Their Inhibitory Activities on Carbonic Anhydrase and Acetylcholinesterase. PubMed.https://pubmed.ncbi.nlm.nih.gov/[2] Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. MDPI.https://www.mdpi.com/1420-3049/21/3/307[3] Isoxazole synthesis. Organic Chemistry Portal.https://www.organic-chemistry.org/synthesis/heterocycles/isoxazoles.shtm
Sources
Technical Support Center: Troubleshooting Compound Instability in Biological Media
Welcome to the Technical Support Center. In early-stage drug discovery, observing a sudden loss of compound activity or concentration in biological assays is a ubiquitous challenge. As scientists, we must remember that disappearing compounds are not anomalies—they are the result of fundamental thermodynamic, kinetic, or enzymatic forces.
This guide is designed to move beyond superficial fixes. Here, we dissect the causality behind compound attrition, providing you with the mechanistic insights and self-validating protocols required to distinguish between chemical degradation, enzymatic clearance, and physical precipitation.
I. Diagnostic Logic: Isolating the Mechanism of Attrition
Before altering your molecular structure or abandoning a chemotype, you must isolate the root cause of instability. The workflow below outlines the logical progression for diagnosing compound loss in biological matrices.
Diagnostic workflow for isolating compound instability mechanisms in assays.
II. Frequently Asked Questions (Troubleshooting Guide)
Q1: My compound shows nanomolar potency in biochemical assays but micromolar potency in cell-based assays. Is this just poor cell permeability? A: Not necessarily. While permeability is a factor, chemical instability in cell culture media (e.g., DMEM or RPMI) is a frequent, silent cause of efficacy drop-offs[1]. Cell culture media is a complex soup of nucleophiles (amino acids), metal ions, and dissolved oxygen. For example, traditional immunomodulatory drugs (IMiDs) and glutarimide-based molecular glues can undergo rapid hydrolysis or racemization in aqueous media at pH 7.4[2]. Causality Insight: Before assuming poor permeability, run a cell-free media stability assay. If the compound degrades, you must explore structural optimization, such as transitioning to more stable scaffolds like dihydrouracils[1].
Q2: During a plasma stability assay, my compound vanishes within 15 minutes. How do I determine if this is enzymatic or chemical degradation? A: Plasma is highly enriched with hydrolases and esterases[3]. To differentiate enzymatic clearance from chemical instability (such as pH-driven hydrolysis), you must run a parallel control assay using heat-inactivated plasma (incubated at 56°C for 30 minutes) or plasma treated with a broad-spectrum esterase inhibitor like PMSF[4]. Causality Insight: Heat inactivation denatures the tertiary structure of plasma enzymes. If your compound survives in the inactivated matrix but degrades in fresh plasma, the instability is definitively enzymatic. If it degrades in both, the mechanism is chemical[5].
Q3: We are seeing high batch-to-batch variability in our plasma stability replicates. What is causing this? A: Assuming your LC-MS/MS calibration is sound, this is almost always an artifact of organic solvent concentration—specifically DMSO. High or variable DMSO concentrations (>1%) can act as a competitive inhibitor for plasma enzymes, artificially inflating the apparent half-life of your compound[4]. Causality Insight: To ensure unhindered enzymatic activity and reproducible kinetics, you must strictly maintain a final DMSO concentration of ≤0.25% in the assay matrix[6].
Q4: My compound contains an ester group, and it degrades instantly in rodent plasma. Does this mean it will fail in human trials? A: Not inherently. There are profound interspecies differences in plasma enzyme expression[3]. Rodent plasma (particularly mouse and rat) possesses significantly higher levels of carboxylesterases compared to human plasma[6]. A compound that acts as a highly labile substrate in mouse plasma may exhibit an acceptable half-life in human plasma. Always profile your compounds across multiple species before killing a program.
III. Quantitative Data: Benchmarks & Structural Liabilities
To systematically address instability, we must quantify it. The tables below summarize the kinetic thresholds we use to gate compounds, alongside common structural liabilities and their mitigation strategies.
Table 1: Kinetic Parameters for Stability Profiling
| Parameter | Formula / Calculation | Interpretation Thresholds |
| Elimination Rate Constant ( k ) | Slope of vs. Time | Higher k indicates faster degradation. |
| Half-Life ( t1/2 ) | t1/2=0.693/k | > 120 min: Highly stable.30 - 120 min: Moderately stable.< 30 min: Unstable (Requires optimization)[7]. |
| Intrinsic Clearance ( CLint ) | CLint=(0.693/t1/2)×(mL plasma/mg protein) | Used to scale in vitro degradation to predicted in vivo hepatic/plasma clearance. |
Table 2: Common Labile Chemotypes and Mitigation Strategies
| Labile Functional Group | Primary Degradation Mechanism | Biological Matrix | Structural / Formulation Mitigation |
| Esters / Lactones | Enzymatic Hydrolysis | Plasma / Serum[7] | Convert to amides; introduce steric hindrance (e.g., ortho-substitution)[5]. |
| Heteroaryl Glutarimides | Chemical Hydrolysis / Racemization | Cell Culture Media (DMEM)[2] | Scaffold morphing (e.g., substitution via five-membered rings or dihydrouracils)[1]. |
| Phenols / Catechols | Oxidation | Media / Plasma | Add electron-withdrawing groups; formulate with antioxidants (e.g., Ascorbic acid). |
| Highly Lipophilic Cores | Non-specific Binding / Precipitation | All Aqueous Media | Formulate with cyclodextrins; introduce polar functional groups to lower LogP. |
IV. Self-Validating Experimental Protocols
Protocol A: High-Throughput Plasma Stability Assay (LC-MS/MS)
Scientific Rationale: This assay measures the susceptibility of a compound to enzymatic degradation by plasma esterases and amidases. We utilize a rapid organic quench to instantly denature proteins, halting the reaction and precipitating the matrix to protect the LC-MS/MS column[6].
Self-validating workflow for LC-MS/MS plasma stability profiling.
Step-by-Step Methodology:
-
Matrix Preparation: Pre-warm pooled plasma (Human, Rat, or Mouse) to 37°C. Prepare a 400 µM working stock of the test compound in 100% DMSO.
-
Assay Initiation: Spike the test compound into the pre-warmed plasma to achieve a final concentration of 1 µM. Critical: The final DMSO concentration must not exceed 0.25% to prevent enzyme inhibition[6].
-
Incubation & Sampling: Incubate the mixture at 37°C with gentle agitation. At specific time points (0, 15, 30, 60, and 120 minutes), withdraw 50 µL aliquots[3].
-
Quenching (The Stop Reaction): Immediately transfer the 50 µL aliquot into a plate containing 150 µL of ice-cold Quench Solution (1:1 Acetonitrile:Methanol) spiked with an Internal Standard (e.g., 50 ng/mL Tolbutamide)[3]. Causality: The organic solvent instantly denatures plasma enzymes, stopping degradation at that exact second.
-
Protein Precipitation & Analysis: Centrifuge the quenched plate at 4,000 rpm for 15 minutes at 4°C. Extract the supernatant and analyze the disappearance of the parent compound via LC-MS/MS[7].
-
Self-Validation Check:
-
Positive Control: Procaine must show rapid degradation ( t1/2 < 20 min). If it is stable, the plasma batch is enzymatically dead.
-
Negative Control: Test compound in PBS buffer (pH 7.4). If the compound degrades here, it is chemically unstable, not enzymatically cleared.
-
Protocol B: Chemical Stability in Cell Culture Media (DMEM)
Scientific Rationale: To ensure that shifts in cell-based assay potency are due to biology and not chemical degradation, compounds must be profiled in the exact media used for cell culture (e.g., DMEM), independent of cells or serum.
Step-by-Step Methodology:
-
Media Preparation: Prepare Dulbecco’s Modified Eagle Medium (DMEM) buffered to pH 7.4. Do not add Fetal Bovine Serum (FBS), as FBS introduces enzymes that confound chemical stability analysis.
-
Incubation: Spike the test compound to a final concentration of 1 µM (0.1% DMSO) into the DMEM. Incubate at 37°C in a 5% CO2 environment (to mimic cell culture conditions).
-
Sampling: Withdraw aliquots at 0, 6, 12, 24, and 48 hours.
-
Analysis: Dilute aliquots 1:1 with mobile phase and analyze via LC-MS/MS or UPLC to determine the percentage of parent compound remaining[1].
V. References
-
BioDuro-Sundia. ADME Plasma Stability Assay. Retrieved from [Link]
-
Di, L., et al. Development and application of high throughput plasma stability assay for drug discovery. PubMed / NIH. Retrieved from [Link]
-
Evotec / Cyprotex. Plasma Stability | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
-
Creative Bioarray. How to Improve Drug Plasma Stability? Retrieved from[Link]
-
American Chemical Society (ACS). Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery. ACS Medicinal Chemistry Letters. Retrieved from[Link]
-
Domainex. Plasma Stability Assay. Retrieved from [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. Development and application of high throughput plasma stability assay for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Plasma Stability Assay | Domainex [domainex.co.uk]
Technical Support Center: Scaling Up 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione Production
Welcome to the technical support center for the synthesis and scale-up of 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this molecule. The following question-and-answer format provides in-depth, field-proven insights to ensure a robust and scalable process.
Part 1: Synthetic Strategy & Core Concepts
FAQ 1: What is a logical and scalable retrosynthetic approach for this target molecule?
A robust retrosynthetic analysis is the cornerstone of a scalable synthesis. For 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione, the most logical disconnection is at the nitrogen-methylene bond, suggesting a nucleophilic substitution reaction. This leads to two key precursors: phthalimide (or its potassium salt) and a 5-(halomethyl)-3-phenyl-1,2-oxazole or a related electrophile.
A further disconnection of the isoxazole ring suggests a [3+2] cycloaddition between an alkyne and a nitrile oxide, or the condensation of a 1,3-dicarbonyl compound with hydroxylamine.
Caption: Retrosynthetic analysis of the target molecule.
Part 2: Troubleshooting the Synthesis of Key Intermediates
FAQ 2: I'm experiencing low yields during the synthesis of the 3-phenyl-1,2-oxazole core. What are the common pitfalls?
Low yields in isoxazole synthesis often stem from several factors, including competing side reactions and the stability of intermediates.[1]
-
Regioisomer Formation: When using unsymmetrical 1,3-dicarbonyl precursors, the formation of regioisomers is a significant challenge.[1] The regioselectivity is influenced by the steric and electronic properties of the starting materials and reaction conditions such as solvent polarity and pH.[1]
-
Dimerization of Nitrile Oxides: In [3+2] cycloaddition approaches, the nitrile oxide intermediate is prone to dimerization to form furoxans, especially at high concentrations.[1] To minimize this, it's crucial to generate the nitrile oxide in situ in the presence of the alkyne. Slow addition of the nitrile oxide precursor can also be beneficial.
-
Reaction Conditions: Traditional methods for isoxazole synthesis can require harsh conditions and long reaction times.[2] The use of ultrasound irradiation has been shown to improve yields, reduce reaction times, and often allows for milder conditions.[2][3]
Troubleshooting Flowchart for Low Isoxazole Yield:
Caption: Decision tree for troubleshooting low isoxazole yields.
FAQ 3: How can I efficiently convert the 5-substituted isoxazole to the necessary 5-(halomethyl) or 5-hydroxymethyl intermediate for the subsequent coupling reaction?
Once the 3-phenyl-1,2-oxazole core is synthesized, functionalization at the 5-position is required.
-
From a 5-carboxy or 5-ester derivative: Standard reduction protocols using reagents like lithium aluminum hydride (LAH) or diisobutylaluminium hydride (DIBAL-H) can effectively yield (3-phenyl-1,2-oxazol-5-yl)methanol. Careful control of temperature is crucial to avoid over-reduction or side reactions.
-
Direct synthesis of (3-phenylisoxazol-5-yl)methanol: One-pot syntheses have been developed that can produce this intermediate in moderate to excellent yields, often with the assistance of ultrasound.[3]
-
Conversion to the halomethyl derivative: The alcohol can be converted to the corresponding chloride or bromide using standard halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Part 3: The N-Alkylation Step - Gabriel Synthesis vs. Mitsunobu Reaction
The final step in the proposed synthesis is the N-alkylation of phthalimide. Two common and effective methods are the Gabriel synthesis and the Mitsunobu reaction.
FAQ 4: I am having trouble with the Gabriel synthesis. What are the common issues and how can I resolve them?
The Gabriel synthesis is a classic and reliable method for forming primary amines, which in this case involves the N-alkylation of a phthalimide salt with an electrophile.[4][5]
Common Issues and Solutions:
| Problem | Potential Cause | Recommended Solution |
| No or low conversion | Poor quality of potassium phthalimide.[6] | Ensure the potassium phthalimide is dry and has been stored properly. Consider preparing it fresh from phthalimide and a suitable base like potassium hydroxide.[7] |
| Inactive alkyl halide. | If using an alkyl chloride, consider adding a catalytic amount of sodium or potassium iodide to facilitate an in situ Finkelstein reaction to the more reactive alkyl iodide. | |
| Inappropriate solvent. | Dimethylformamide (DMF) is a common and effective solvent for this reaction.[4] Ensure it is anhydrous. | |
| Side product formation | Elimination (E2) reaction competing with substitution (SN2).[5] | This is more likely with sterically hindered or secondary alkyl halides. The target substrate's primary benzylic-like halide should favor SN2. Ensure the base is a non-nucleophilic, strong base if preparing the phthalimide salt in situ. |
| Difficulty in product isolation | Contamination with phthalhydrazide byproducts during workup. | Washing the organic phase with a dilute aqueous base (e.g., 0.1 M NaOH) can help remove phthalhydrazide as its salt.[6] |
FAQ 5: When should I consider using the Mitsunobu reaction, and what are the scale-up challenges?
The Mitsunobu reaction is an excellent alternative, particularly if the key intermediate is the alcohol, (3-phenyl-1,2-oxazol-5-yl)methanol, as it allows for the direct conversion of an alcohol to the N-alkylated phthalimide.[8]
Advantages:
-
Proceeds with clean inversion of stereochemistry at the alcohol carbon (not relevant for this specific target, but a key feature).[8]
-
Often high-yielding and clean.[9]
Scale-Up Challenges:
-
Poor Atom Economy: The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine derivative as byproducts, which can complicate purification.[9]
-
Reagent Safety: The azodicarboxylate reagents (DEAD or DIAD) are toxic and potentially explosive, requiring careful handling and thermal management.[9][10]
-
Byproduct Removal: Removing TPPO can be challenging on a large scale. Crystallization or column chromatography are common methods.[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 5. orgosolver.com [orgosolver.com]
- 6. reddit.com [reddit.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. Mitsunobu - Wordpress [reagents.acsgcipr.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Purity Analysis of Synthesized 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione: A Comparative Guide to Analytical Methodologies
Target Audience: Researchers, analytical scientists, and drug development professionals. Content Type: Publish Comparison Guide & Methodological Deep-Dive.
Executive Summary
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving structurally rigid, multi-ring heterocyclic intermediates. The compound 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione (commonly referred to as 3-phenyl-5-(phthalimidomethyl)isoxazole) is a critical building block in the synthesis of potent bioactive molecules, including HDAC6 inhibitors and TRPA1 antagonists[1][2].
Synthesized typically via the Gabriel reaction of 5-(bromomethyl)-3-phenylisoxazole with potassium phthalimide, or via 1,3-dipolar cycloaddition of nitrile oxides with N-propargylphthalimide, the crude product matrix is notoriously complex[2][3]. The primary analytical challenge lies in distinguishing the target molecule from its closely related 4-regioisomer, unreacted phthalimide, and hydrolysis degradation products[4]. This guide objectively compares standard and advanced chromatographic methodologies to establish a self-validating system for rigorous purity analysis.
The Analytical Challenge: Causality & Structural Dynamics
To design an effective purity assay, we must first understand the molecular causality dictating chromatographic behavior. The target molecule consists of two distinct aromatic systems—a rigid, planar phthalimide ring and an electron-rich phenyl-isoxazole system—connected by a flexible methylene linker.
Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing C18 stationary phases relies almost exclusively on hydrophobic dispersion forces. Because the 4-substituted and 5-substituted isoxazole regioisomers possess nearly identical partition coefficients (LogP) and molecular volumes, C18 columns frequently result in peak co-elution[4].
To achieve baseline resolution, we must exploit orthogonal retention mechanisms. Pentafluorophenyl (PFP) and Biphenyl stationary phases introduce π-π interactions, dipole-dipole interactions, and shape selectivity[5]. The electron-deficient fluorinated ring of the PFP phase interacts strongly with the electron-rich phenyl-isoxazole system and the rigid phthalimide moiety, providing the necessary selectivity to resolve these critical pairs[5][6].
Fig 1. Mechanistic comparison of C18 vs. PFP stationary phases for isoxazole derivatives.
Comparative Performance Data
The following table summarizes the quantitative performance of three distinct analytical methodologies evaluated for the purity analysis of the synthesized intermediate. Data is benchmarked against the critical separation of the target compound from its 4-regioisomer and unreacted phthalimide.
| Analytical Method | Stationary Phase | Retention Time (Target) | Resolution ( Rs ) from Regioisomer | Peak Symmetry (Tailing Factor) | Suitability for Purity QC |
| RP-HPLC (C18) | Octadecylsilane | 9.4 min | 1.1 (Co-elution) | 1.6 | Sub-optimal |
| RP-HPLC (PFP) | Pentafluorophenyl | 11.2 min | 3.4 (Baseline) | 1.1 | Excellent |
| SFC (Achiral) | 2-Ethylpyridine | 4.5 min | 2.8 (Baseline) | 1.3 | Good (High Throughput) |
Conclusion from Data: While Supercritical Fluid Chromatography (SFC) offers the fastest run times, the RP-HPLC method utilizing a PFP column provides superior peak symmetry and the highest resolution ( Rs > 3.0), making it the most robust choice for stringent Quality Control (QC) environments.
Self-Validating Experimental Protocol: Optimized PFP Method
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. It incorporates built-in system suitability checks that must pass before any sample data is considered valid.
Fig 2. Self-validating analytical workflow for the purity determination of the synthesized compound.
Step-by-Step Methodology
1. Sample Preparation
-
Stock Solution: Accurately weigh 10.0 mg of the synthesized 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione. Dissolve in 10 mL of HPLC-grade Acetonitrile (MeCN) to create a 1.0 mg/mL stock. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solution: Dilute the stock to a working concentration of 0.1 mg/mL using a 50:50 (v/v) MeCN:Water diluent. Filter the final solution through a 0.22 µm PTFE syringe filter to protect the column frit.
2. Chromatographic Conditions
-
Column: Thermo Scientific Hypersil GOLD PFP (150 mm × 4.6 mm, 3 µm) or equivalent[5].
-
Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C (Maintains optimal mass transfer kinetics).
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0 – 2.0 min: 20% B (Isocratic hold to focus polar impurities)
-
2.0 – 15.0 min: Linear gradient to 90% B
-
15.0 – 18.0 min: 90% B (Column wash)
-
18.0 – 18.1 min: Return to 20% B
-
18.1 – 25.0 min: Re-equilibration at 20% B
-
3. Detection Parameters
-
Wavelength: UV absorbance at 254 nm. This wavelength is optimal for capturing the π→π∗ transitions of both the conjugated phthalimide system and the phenyl-isoxazole chromophore[2][6].
4. System Suitability Criteria (The Self-Validation Step) Before analyzing the synthesized batch, inject a resolution standard mixture containing the target compound, isolated 4-regioisomer, and unreacted phthalimide.
-
Acceptance Criteria: The method is deemed valid only if the resolution ( Rs ) between the target peak and the regioisomer is ≥2.5 , and the tailing factor for the target peak is ≤1.5 . If these criteria fail, the system is not trusted, and mobile phase preparation/column health must be investigated.
References
- Identification of isoxazole-based TRPA1 inhibitors with analgesic effects in vivo Unife
- Discovery of a New Isoxazole-3-hydroxamate-Based Histone Deacetylase 6 Inhibitor SS-208 with Antitumor Activity in Syngeneic Melanoma Mouse Models Journal of Medicinal Chemistry - ACS Public
- Troubleshooting guide for the synthesis of isoxazole deriv
- A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids PMC
- Method Tips and Tricks HPTLC Sample Preparation Column Choice Mobile Phase Equipment HPLC.eu
- Design and Optimization of Tricyclic Phtalimide Analogues as Novel Inhibitors of HIV-1 Integrase Journal of Medicinal Chemistry - ACS Public
Sources
A Comparative Efficacy Analysis of 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione and Metamizole Sodium as Analgesic Agents
In the relentless pursuit of novel, more effective, and safer analgesic agents, the scientific community continuously explores new chemical entities. Derivatives of isoindoline-1,3-dione have emerged as a promising class of compounds with a wide spectrum of biological activities, including analgesic and anti-inflammatory properties.[1][2] This guide provides a detailed comparative analysis of a novel isoindoline-1,3-dione derivative, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione, against the standard non-steroidal analgesic drug, metamizole sodium.
The investigation into isoindoline-1,3-dione derivatives is spurred by the need for alternatives to existing analgesics, many of which are associated with significant side effects. For instance, while effective, metamizole sodium carries the risk of agranulocytosis, a potentially fatal condition characterized by a severe drop in white blood cells.[3][4] The development of new analgesics with improved safety profiles is, therefore, a critical area of research.
This guide will delve into the synthesis, proposed mechanism of action, and, most importantly, the comparative analgesic efficacy of 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione and metamizole sodium, with a focus on data derived from the acetic acid-induced writhing test in murine models.
Synthesis and Characterization of 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione
The synthesis of 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione is achieved through a straightforward condensation reaction. The primary method involves the interaction of N-arylbenzenecarboximidamides with phthalic anhydride.[5][6]
A common synthetic route involves refluxing N-phenylbenzenecarboximidamide with phthalic anhydride in a suitable solvent, such as benzene.[6][7] This reaction yields the target compound, 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione. The structure of the synthesized compound is typically confirmed using spectroscopic techniques such as 1H and 13C NMR spectroscopy.[5][8]
Mechanism of Action: A Comparative Overview
2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione: The precise mechanism of action for this novel compound has not been fully elucidated. However, based on the known activities of other isoindoline-1,3-dione derivatives, it is hypothesized to exert its analgesic effects through the inhibition of inflammatory mediators.[2] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key players in pain and inflammation.[9] Further research is required to determine if 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione targets the COX pathway or acts through other nociceptive signaling cascades.
Metamizole Sodium: The mechanism of action of metamizole is complex and multifaceted.[3] It is believed to act primarily on the central nervous system, where it inhibits the COX-3 isoenzyme, leading to reduced prostaglandin synthesis in the brain and spinal cord.[10][11] In addition to its effects on the COX pathway, metamizole and its active metabolites are thought to interact with the endogenous opioid and cannabinoid systems, contributing to its analgesic properties.[3][12] This central mechanism of action distinguishes it from many traditional NSAIDs that act peripherally.[10]
Comparative Analgesic Efficacy: The Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a widely accepted and sensitive method for screening peripherally acting analgesics.[13][14][15] The intraperitoneal injection of acetic acid induces a painful inflammatory response, causing characteristic abdominal constrictions and stretching of the hind limbs (writhing). The number of writhes over a specific period is a quantifiable measure of visceral pain.
In a pivotal in vivo study using laboratory mice, the analgesic efficacy of 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione was directly compared to that of metamizole sodium.[5][6][16] The results of this study demonstrated that 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione possesses high analgesic activity, reportedly exceeding that of metamizole sodium by a factor of 1.6.[5][7][8]
| Compound | Relative Analgesic Activity (vs. Metamizole Sodium) | Reference |
| 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione | 1.6 times higher | [5][6] |
| Metamizole Sodium | 1.0 (Standard) | [5][6] |
This superior efficacy in a validated animal model of pain suggests that 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione is a highly promising candidate for further development as a novel analgesic agent.
Experimental Protocol: Acetic Acid-Induced Writhing Test
The following is a detailed, step-by-step methodology for the acetic acid-induced writhing test, a cornerstone for evaluating the efficacy of peripherally acting analgesics.
1. Animal Acclimatization and Preparation:
-
Acclimatization: House male Swiss albino mice (20-25g) in the laboratory for at least one week prior to the experiment to allow for adaptation to the environment. Provide free access to standard laboratory chow and water.
-
Fasting: Withhold food for 12 hours before the experiment to ensure uniform drug absorption. Water should remain available ad libitum.
2. Grouping and Administration of Test Compounds:
-
Grouping: Randomly divide the mice into experimental groups (n=6-8 per group). This should include a vehicle control group, a positive control group (metamizole sodium), and one or more test groups for 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione at varying doses.
-
Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.). Allow a pre-treatment period of 30-60 minutes for drug absorption.
3. Induction of Writhing:
-
Acetic Acid Injection: Following the pre-treatment period, administer a 0.6% (v/v) solution of acetic acid in distilled water intraperitoneally to each mouse at a volume of 10 mL/kg body weight.[13]
4. Observation and Data Collection:
-
Observation Period: Immediately after the acetic acid injection, place each mouse in an individual transparent observation chamber.[14]
-
Latency Period: Allow a 5-minute latency period before starting the count.
-
Counting Writhes: Count the number of writhes for each mouse over a 20-minute period. A writhe is characterized by a wave of contraction of the abdominal muscles followed by stretching of the hind limbs.[17]
5. Data Analysis:
-
Calculation of Analgesic Activity: Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100
Visualizing the Experimental Workflow and Signaling Pathways
To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Figure 2: Simplified signaling pathway of nociception and potential sites of drug action.
Conclusion and Future Directions
The available evidence strongly suggests that 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione is a potent analgesic agent, demonstrating superior efficacy to the standard drug metamizole sodium in a preclinical model of visceral pain. [5][6]Its low toxicity profile in initial studies further enhances its potential as a lead compound for the development of a new class of non-steroidal analgesics. [5] Future research should focus on several key areas to fully characterize this promising compound:
-
Elucidation of the Mechanism of Action: In-depth studies are required to determine the precise molecular targets of 2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione, including its effects on COX enzymes and other components of the nociceptive pathway.
-
Broader Pharmacological Profiling: Evaluation in other animal models of pain, such as thermal and neuropathic pain models, will provide a more comprehensive understanding of its analgesic spectrum.
-
Pharmacokinetic and Toxicological Studies: Detailed pharmacokinetic (absorption, distribution, metabolism, and excretion) and comprehensive toxicology studies are essential to establish a complete safety profile and to determine its suitability for clinical development.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Metamizole Sodium? Retrieved from [Link]
-
Wikipedia. (n.d.). Metamizole. Retrieved from [Link]
-
RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]
-
Bio-protocol. (n.d.). Acetic acid-induced writhing test in mice. Retrieved from [Link]
- Al-Ghamdi, M. S. (2024). Metamizole in the Management of Musculoskeletal Disorders: Current Concept Review. Cureus, 16(8), e66851.
- Yakovlev, I. P., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.
- Yakovlev, I. P., et al. (2021). Synthesis and biological activity of new derivatives of isoindoline-1,3-diones as non-steroidal analgesics. Sciforum.
- van der Schoot, A., et al. (2021). Pharmacology and relevant drug interactions of metamizole. British Journal of Clinical Pharmacology, 87(11), 4211-4222.
- Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of pharmacology & pharmacotherapeutics, 3(4), 348.
- Basbaum, A. I., et al. (2010). Nociceptors: the sensors of the pain pathway.
- Yakovlev, I. P., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-diones as Non-Steroidal Analgesics. Sciforum.
- Yakovlev, I. P., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.
- Smith, P. A. (2016). An Overview of Pathways Encoding Nociception. Current topics in behavioral neurosciences, 26, 1-36.
-
PubChem. (n.d.). Metamizole. Retrieved from [Link]
-
TeachMePhysiology. (2023, September 10). Pain Pathways. Retrieved from [Link]
-
News-Medical.Net. (2019, August 17). Intracellular Signaling Pathways Involved in Pain. Retrieved from [Link]
- LiverTox. (2021). Metamizole [Dipyrone]. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases.
- Trukhanova, Y. V., et al. (2022). Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. Farmaciya (Pharmacy), 71(1), 22-29.
-
Hospital Pharmacology. (2018). Metamizole: Current Status of the Safety and Efficacy. Retrieved from [Link]
- Yakovlev, I. P., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI.
- Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities.
- Bajda, M., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(11), 3187.
Sources
- 1. Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative - Trukhanova - Farmaciya (Pharmacy) [rjraap.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Metamizole Sodium? [synapse.patsnap.com]
- 4. Metamizole [Dipyrone] - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. sciforum.net [sciforum.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Metamizole - Wikipedia [en.wikipedia.org]
- 11. hophonline.org [hophonline.org]
- 12. Metamizole | C13H17N3O4S | CID 3111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. sciforum.net [sciforum.net]
- 17. bio-protocol.org [bio-protocol.org]
Benchmarking the compound against other isoxazole-containing therapeutics
Benchmarking Luminespib (AUY922): The Isoxazole Pharmacophore in High-Affinity Oncology vs. Legacy Therapeutics
As drug development professionals, we frequently encounter the isoxazole ring in medicinal chemistry. Historically utilized in anti-inflammatory and autoimmune agents, this five-membered heterocycle has evolved into a critical structural anchor for high-affinity oncology therapeutics.
To objectively evaluate the performance of the 4,5-diarylisoxazole compound Luminespib (AUY922) , we must benchmark it against legacy isoxazole-containing alternatives: Leflunomide (a DHODH inhibitor for rheumatoid arthritis) and Valdecoxib (a COX-2 inhibitor for pain). This guide provides a biophysical and functional comparison, detailing how the isoxazole scaffold dictates target engagement, alongside the self-validating experimental workflows required to measure these interactions.
The Mechanistic Dichotomy of the Isoxazole Scaffold
From a biophysical perspective, the isoxazole ring is not merely a passive structural spacer; its electron-withdrawing nature and hydrogen-bonding capacity actively dictate a drug's pharmacodynamic fate.
-
Direct Target Engagement (Luminespib & Valdecoxib): In Luminespib, the isoxazole ring is chemically stable. It acts as a rigid scaffold that optimally orients the resorcinol moiety into the N-terminal ATP-binding pocket of Heat Shock Protein 90 (HSP90). The isoxazole nitrogen and oxygen act as critical hydrogen bond acceptors, driving its extreme affinity ( KD = 1.7 nM). Similarly, Valdecoxib utilizes an intact isoxazole ring to insert into the hydrophobic side pocket of COX-2, ensuring selectivity over COX-1[1].
-
Prodrug Ring Scission (Leflunomide): Conversely, Leflunomide utilizes the isoxazole ring as a prodrug vehicle. In vivo, the 3-unsubstituted isoxazole undergoes base-catalyzed or cytochrome P450-mediated N-O bond cleavage. This scission forms the active α -cyanoenol metabolite, Teriflunomide (A771726)[2], which subsequently binds and inhibits dihydroorotate dehydrogenase (DHODH) at a much lower affinity ( KD≈ 600 nM) to arrest pyrimidine synthesis[3].
Divergent mechanistic pathways of the isoxazole pharmacophore in Luminespib and Leflunomide.
Self-Validating Experimental Methodologies
To objectively benchmark these compounds, we employ an orthogonal, self-validating system: label-free kinetic analysis via Surface Plasmon Resonance (SPR) to prove target engagement, followed by cellular assays to prove functional efficacy.
Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling
Causality & Validation: SPR is chosen over end-point assays because it resolves affinity ( KD ) into association ( ka ) and dissociation ( kd ) rates. A long target residence time (slow kd ) is a hallmark of best-in-class therapeutics. To make this a self-validating system, a reference flow cell (unmodified surface) is used to subtract bulk refractive index changes and non-specific binding in real-time[4].
-
Ligand Immobilization: Recombinant target proteins (HSP90 α , DHODH, or COX-2) are immobilized on a CM5 sensor chip via standard amine coupling (EDC/NHS activation)[5]. Rationale: Amine coupling provides a highly stable, covalent linkage capable of withstanding hundreds of regeneration cycles without baseline drift.
-
Analyte Preparation: Compounds are serially diluted in running buffer (HBS-EP+ supplemented with 1% DMSO). Critical Step: Because Leflunomide is a prodrug, it will not bind DHODH in vitro; you must synthesize or purchase its active open-ring metabolite, Teriflunomide, for the SPR analyte.
-
Kinetic Injection: Analytes are injected at a high flow rate of 50 µL/min. Rationale: High flow rates minimize mass transport limitations, ensuring the measured ka reflects true biomolecular interaction rather than diffusion kinetics[4].
-
Regeneration: The surface is regenerated using a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to strip the bound analyte without denaturing the immobilized ligand.
Step-by-step Surface Plasmon Resonance (SPR) workflow for benchmarking binding kinetics.
Protocol B: CellTiter-Glo Luminescent Viability Assay
Causality & Validation: While SPR proves biophysical binding, cellular assays confirm membrane permeability and functional target inhibition. ATP quantification serves as a direct proxy for metabolically active cells. The assay is self-validated by calculating the Z'-factor using a vehicle control (0.1% DMSO) and a known cytotoxic reference (1 µM Staurosporine) to ensure a robust assay window.
-
Seed target cancer cells (e.g., HCT116) at 5,000 cells/well in opaque 96-well plates.
-
Treat with a 10-point, 3-fold serial dilution of the compounds for 72 hours.
-
Add CellTiter-Glo reagent (1:1 volume ratio); incubate for 10 minutes on an orbital shaker to lyse cells and stabilize the luminescent signal.
-
Record luminescence and calculate the IC50 using a 4-parameter logistic curve fit.
Quantitative Benchmarking Data
The experimental data highlights the superior pharmacological efficiency of the advanced 4,5-diarylisoxazole scaffold in Luminespib compared to legacy isoxazole drugs. Luminespib achieves sub-nanomolar target residence times, translating to exceptional in vitro potency.
Table 1: Biophysical Kinetic Parameters (SPR)
| Compound | Target Enzyme | ka ( M−1s−1 ) | kd ( s−1 ) | KD (nM) | Binding Mechanism |
| Luminespib (AUY922) | HSP90 α | 1.2×106 | 2.0×10−3 | 1.7 | Direct Isoxazole Engagement |
| Valdecoxib | COX-2 | 8.0×104 | 4.0×10−4 | 5.0 | Direct Isoxazole Engagement |
| Teriflunomide * | DHODH | 4.5×104 | 2.7×10−2 | ~600 | Post-Scission Cyanoenol |
*Note: Leflunomide must be converted to Teriflunomide prior to SPR, as the closed parent isoxazole does not bind DHODH.
Table 2: In Vitro Functional Efficacy (HCT116 Cell Line)
| Compound | Assay Readout | IC50 (nM) | Primary Cellular Consequence |
| Luminespib (AUY922) | Cell Viability (ATP) | ~9.0 | Client protein depletion, Apoptosis[6] |
| Leflunomide | Cell Viability (ATP) | >20,000 | G1 Cell cycle arrest (Pyrimidine depletion) |
| Valdecoxib | PGE2 Inhibition | ~15.0 | Prostaglandin suppression |
Conclusion
By benchmarking Luminespib against legacy therapeutics, we observe a masterclass in rational drug design. While earlier drugs like Leflunomide relied on the isoxazole ring's instability to act as a prodrug, Luminespib leverages the intact heterocycle to form highly specific, direct hydrogen bonds within the HSP90 pocket. This structural optimization results in a >300-fold improvement in target affinity ( KD of 1.7 nM vs 600 nM) and translates directly to single-digit nanomolar cellular efficacy.
References
- In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726 - ResearchG
- 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer - ResearchG
- Leflunomide - Wikipedia -
- NVP-AUY922 ≥98% (HPLC) - Sigma-Aldrich -
- Surface Plasmon Resonance Protocol & Troubleshooting - Cre
- Principle and Protocol of Surface Plasmon Resonance (SPR)
- A review of isoxazole biological activity and present synthetic techniques - IJPCA -
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. Leflunomide - Wikipedia [en.wikipedia.org]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. researchgate.net [researchgate.net]
Personal protective equipment for handling 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione
As a Senior Application Scientist, I approach novel synthetic intermediates—such as 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione —with a default posture of maximum precaution. In drug development workflows, this compound (a phthalimide-protected isoxazole derivative) is typically encountered as a fine, dry powder. Because its specific toxicological profile may not be fully characterized, we must treat it as a potential respiratory hazard, skin sensitizer, and highly active pharmaceutical ingredient (API) intermediate.
The following guide provides a causality-driven, self-validating protocol for the safe handling, solvation, and disposal of this compound.
Causality-Driven PPE Selection (The "Why")
Safety is not about blindly following rules; it is about understanding the physical and chemical mechanisms of exposure. For this specific solid organic compound, the primary vectors of exposure are inhalation of aerosolized particulates and dermal absorption during solvation.
-
Respiratory Protection: Fine organic powders are easily aerosolized by ambient air currents during weighing and transfer. Inhalation is the route of greatest concern for particulate exposure[1]. While handling this powder must be done inside a ventilated enclosure, if engineering controls are compromised, a NIOSH-approved N95 or P100 particulate respirator is mandatory to filter out airborne API dust.
-
Dermal Protection (Double-Gloving): Phthalimide derivatives can act as skin sensitizers. More importantly, this compound is highly hydrophobic and is typically solvated in strong aprotic solvents (e.g., DMSO, DMF) for biological assays. These solvents act as rapid carrier agents, transporting dissolved hazardous solutes directly across the dermal barrier. Therefore, standard latex is insufficient. You must wear a flexible nitrile inner glove and a heavier, chemically resistant outer glove (such as butyl rubber or extended-cuff nitrile) when handling the solvated compound[2].
-
Ocular Protection: 3 (ANSI Z87.1 certified) are required over standard safety glasses[3]. Safety glasses leave gaps at the top and sides; goggles provide a complete seal, preventing fine dust from settling on the conjunctiva and protecting against solvent splashes during reconstitution[2].
Quantitative PPE & Task Matrix
| Operational Task | Primary Hazard Vector | Required PPE | Engineering Control |
| Dry Powder Weighing | Aerosolization / Inhalation | N95/P100 Respirator, Nitrile Gloves, Lab Coat, Goggles | Chemical Fume Hood or Biosafety Cabinet (Class II) |
| Solvent Addition (DMSO/DMF) | Splash / Dermal Transport | Double Gloves (Nitrile inner, Butyl outer), Lab Coat, Goggles | Chemical Fume Hood |
| Vial Transport | Dropping / Spillage | Standard Nitrile Gloves, Lab Coat, Safety Glasses | Secondary Containment Carrier |
| Decontamination | Dermal Contact with Residue | Standard Nitrile Gloves, Lab Coat, Goggles | N/A (Wet-wiping method) |
Self-Validating Handling Protocol
To ensure absolute trustworthiness, this workflow is designed as a self-validating system —meaning each step contains a built-in physical check to confirm safety before proceeding to the next.
Step 1: Engineering Control Validation
-
Action: Turn on the chemical fume hood.
-
Validation Check: Perform a "tissue flutter test." Tape a 1-inch strip of tissue paper to the bottom edge of the sash. If the tissue pulls steadily inward, negative pressure and directional airflow are physically validated. Do not open the chemical vial until this is confirmed.
Step 2: Pre-Weighing & Static Mitigation
-
Action: Don all required PPE. Place the sealed vial of 2-[(3-Phenyl-1,2-oxazol-5-yl)methyl]isoindole-1,3-dione into the hood alongside a pre-tared, anti-static weigh boat.
-
Causality: Fine powders hold static charges and will "jump" from metal spatulas, causing contamination. Use a static-dissipative plastic spatula or a grounded balance enclosure.
Step 3: Active Solvation
-
Action: Transfer the required mass. Instead of moving the unsealed powder out of the hood, bring the solvent (e.g., DMSO) into the hood. Add the solvent directly to the powder, seal the vial tightly, and vortex.
-
Validation Check: Invert the sealed vial over a dry paper towel for 5 seconds. If no wet spots appear, the seal is validated, and the vial is safe for transport to the assay station.
Step 4: Decontamination (Wet-Wiping)
-
Action: Spray a disposable towel with a compatible solvent (e.g., 70% ethanol or isopropanol) and wipe down the balance and hood surface.
-
Causality: Dry sweeping is strictly prohibited as it aerosolizes the powder, drastically increasing inhalation risk[4]. Wet-wiping traps the particulates in a liquid matrix, eliminating the aerosol hazard.
EPA-Compliant Waste Management & Disposal Plan
Chemical waste must be meticulously tracked from its point of generation to its final disposal to comply with environmental regulations[5].
-
Solid Waste (Vials, Spatulas, PPE): Any consumable that touched the dry powder must be placed in a puncture-resistant, sealable container labeled "Hazardous Solid Waste - Toxic Organic Powder."
-
Liquid Waste (Solvated Compound): Once the compound is dissolved in an organic solvent, it must be disposed of in a designated liquid waste carboy. If using DMSO or DMF, route this to the "Non-Halogenated Organic Waste" stream.
-
Logistical Storage: Store all waste in a 5[5]. The SAA must be at or near the point of generation (within line of sight). Ensure containers are kept closed unless actively adding waste. For academic and research institutions, adherence to 6 allows trained professionals to make flexible, accurate hazardous waste determinations before transferring to a Central Accumulation Area (CAA)[6].
Operational Workflow Visualization
Workflow for safe handling, decontamination, and disposal of the isoxazole-phthalimide derivative.
References
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. Lab Equipment Direct. Available at:[Link]
-
Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) - NIH. Available at:[Link]
-
Personal Protective Equipment Requirements for Laboratories. NC State University Environmental Health and Safety. Available at:[Link]
-
Standard Operating Procedure for Hazardous Chemicals: Handling of Nanomaterials and Powders. University of Texas at Austin. Available at:[Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. Available at:[Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US Environmental Protection Agency (EPA). Available at:[Link]
-
NIOSH Evaluates Metals Exposures at Manufacturing Facility. American Industrial Hygiene Association (AIHA). Available at:[Link]
Sources
- 1. tmi.utexas.edu [tmi.utexas.edu]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. aiha.org [aiha.org]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
